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  • Product: 2-(Methylsulfanyl)imidazolidine
  • CAS: 45439-05-2

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-(Methylsulfanyl)imidazolidine

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(Methylsulfanyl)imidazolidine Introduction: Unveiling a Versatile Synthetic Building Block The imidazolidine heterocycle is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(Methylsulfanyl)imidazolidine

Introduction: Unveiling a Versatile Synthetic Building Block

The imidazolidine heterocycle is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. When substituted at the 2-position with a methylsulfanyl (or methylthio) group, the resulting molecule, 2-(methylsulfanyl)imidazolidine, is transformed into a highly valuable and versatile synthetic intermediate. More accurately described as 2-(methylthio)-2-imidazoline or 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole , this compound exists as a cyclic isothiourea. This structural feature imbues it with unique reactivity, primarily centered on the electrophilic nature of the C2 carbon, making the methylthio group an excellent leaving group.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of 2-(methylthio)-2-imidazoline. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and safe handling protocols. The focus will be on providing not just data, but also the mechanistic rationale and practical insights required for its effective utilization in a laboratory setting. The compound is most commonly supplied and handled as its hydroiodide salt, which enhances its stability and ease of use.

Molecular Structure and Physicochemical Properties

The nomenclature surrounding this compound can be ambiguous. While "imidazolidine" refers to the fully saturated C₃H₈N₂ ring, the presence of the exocyclic double bond to the sulfur atom in the isothiourea moiety confers the "imidazoline" character. The most precise IUPAC name is 2-methylsulfanyl-4,5-dihydro-1H-imidazole . This guide will address both the free base and its more common hydroiodide salt.

Property2-(Methylthio)-2-imidazoline (Free Base)2-(Methylthio)-2-imidazoline Hydroiodide
Synonyms 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole2-Methylsulfanyl-4,5-dihydro-1H-imidazole HI
Molecular Formula C₄H₈N₂SC₄H₈N₂S · HI
Molecular Weight 116.19 g/mol [1]244.10 g/mol [2][3]
CAS Number 20112-79-2[4][5]5464-11-9[2][3]
Appearance SolidPowder, white to off-white crystals[3]
Melting Point 102-107 °C[5]144-146 °C[3]
Boiling Point 186.8 ± 23.0 °C (Predicted)[6]Not applicable
Solubility Soluble in polar organic solvents.Soluble in alcohols like ethanol and isopropanol.[7]

Synthesis and Mechanistic Insights

The most direct and widely employed synthesis of 2-(methylthio)-2-imidazoline hydroiodide is the S-alkylation of imidazolidine-2-thione, also known as ethylenethiourea. This reaction is a classic example of nucleophilic substitution where the sulfur atom of the thione acts as the nucleophile.

Causality of Experimental Choice:

  • Starting Material: Imidazolidine-2-thione is commercially available and inexpensive. It is readily prepared from ethylenediamine and carbon disulfide.

  • Reagent: Methyl iodide is a potent methylating agent. The sulfur atom in a thione is soft and highly nucleophilic, making it an ideal substrate for methylation with a soft electrophile like methyl iodide.

  • Product Form: The reaction directly yields the hydroiodide salt, which is typically a stable, crystalline solid that can be easily isolated by filtration. This avoids complex workup or purification steps and provides the product in a convenient, ready-to-use form.[7][8]

Experimental Protocol: Synthesis of 2-(Methylthio)-2-imidazoline Hydroiodide[8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend imidazolidine-2-thione (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol (approx. 5-10 mL per gram of thione).

  • Addition of Reagent: To the stirring suspension at ambient temperature, slowly add methyl iodide (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-65 °C).[8] The suspension will gradually dissolve as the product forms. Continue heating for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. If the product does not precipitate readily, the solution can be diluted with a non-polar solvent like diethyl ether to induce crystallization.[7]

  • Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted methyl iodide and solvent residues.

  • Drying: Dry the product under vacuum to yield 2-(methylthio)-2-imidazoline hydroiodide as a white or off-white solid.

G cluster_reactants Reactants & Solvent cluster_process Process cluster_workup Workup & Isolation thione Imidazolidine-2-thione mix Combine and Stir thione->mix MeI Methyl Iodide (CH3I) MeI->mix solvent Ethanol (Solvent) solvent->mix reflux Heat to Reflux (40-65°C, 1-2h) mix->reflux cool Cool to 0°C reflux->cool precipitate Precipitate with Ether cool->precipitate filtrate Vacuum Filtration precipitate->filtrate product Final Product: 2-(Methylthio)-2-imidazoline HI filtrate->product

Caption: Synthesis workflow for 2-(Methylthio)-2-imidazoline Hydroiodide.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, the protonated hydroiodide salt is expected to show three main signals:

    • A broad singlet in the range of 9.0-10.0 ppm, integrating to 2H, corresponding to the two N-H protons.

    • A sharp singlet at approximately 3.9-4.1 ppm, integrating to 4H, representing the four chemically equivalent protons of the two methylene (-CH₂-) groups in the imidazolidine ring.

    • A sharp singlet at approximately 2.5-2.7 ppm, integrating to 3H, corresponding to the protons of the methyl (-SCH₃) group.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals:

    • A downfield signal around 165-170 ppm for the C2 carbon (N-C=N), which is characteristic of guanidine and isothiourea carbons.

    • A signal around 45-50 ppm for the two equivalent methylene carbons (-CH₂-CH₂-) of the ring.

    • An upfield signal around 12-15 ppm for the methyl carbon of the -SCH₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: A strong, broad absorption band between 3200-3400 cm⁻¹ is expected for the N-H stretching vibrations of the protonated amine groups in the hydroiodide salt.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the methylene and methyl groups.

  • C=N Stretching: A strong and characteristic absorption band around 1630-1660 cm⁻¹ is indicative of the C=N double bond of the isothiourea moiety.[9]

  • N-H Bending: A band in the region of 1550-1620 cm⁻¹ due to N-H bending.

Mass Spectrometry (MS)

Mass spectrometry would be performed on the free base (M.W. 116.19). Under electron ionization (EI), the following key signals are predicted:

  • Molecular Ion (M⁺): A prominent peak at m/z = 116 , corresponding to the molecular weight of the free base [C₄H₈N₂S]⁺•.

  • Key Fragmentation:

    • m/z = 101: Loss of a methyl radical (•CH₃), [M - 15]⁺.

    • m/z = 69: Loss of the thiomethyl radical (•SCH₃), [M - 47]⁺. This fragment, [C₃H₅N₂]⁺, would be a stable cyclic structure.

G cluster_synthesis Synthesized Compound cluster_analysis Analytical Workflow cluster_result Confirmation compound 2-(MeS)-Imidazoline HI nmr NMR (1H, 13C) Confirms C-H framework and connectivity. compound->nmr ir IR Spectroscopy Identifies key functional groups (N-H, C=N). compound->ir ms Mass Spectrometry (EI) Confirms Molecular Weight and fragmentation. compound->ms structure Verified Structure & Purity nmr->structure ir->structure ms->structure

Caption: Analytical workflow for structural verification.

Chemical Reactivity and Synthetic Utility

The primary utility of 2-(methylthio)-2-imidazoline lies in its role as a guanidinylation reagent . The core of its reactivity is the isothiourea moiety. The methylthio (-SCH₃) group is an excellent leaving group, particularly after protonation or coordination to a Lewis acid. This renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles, most commonly primary and secondary amines.

The reaction with an amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism to displace methanethiol (CH₃SH), a volatile and odorous byproduct, resulting in the formation of a stable N-substituted guanidine embedded within the imidazoline ring. This transformation is foundational for building more complex molecular architectures.[3]

Key Applications in Synthesis:

  • Pharmaceutical Scaffolds: It is a key reactant for synthesizing a wide range of biologically active molecules, including Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors, and small molecule CXCR4 antagonists.[3][11]

  • Catalysis: It has been used to prepare guanidinyl pyrrolidines that function as bifunctional catalysts in enantioselective reactions.[3]

Safety, Handling, and Storage

As a laboratory chemical, 2-(methylthio)-2-imidazoline hydroiodide requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[1][12][13][14]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][14]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][14]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][14]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][14]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[12][13]

  • Respiratory Protection: For operations that may generate dust, use an approved N95 (US) or equivalent respirator.[3]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

2-(Methylsulfanyl)imidazolidine, more commonly known as 2-(methylthio)-2-imidazoline, is a pivotal reagent in modern organic synthesis. Its straightforward preparation via S-methylation of imidazolidine-2-thione and its reliable reactivity as a guanidinylation agent make it an indispensable tool for medicinal chemists. While detailed spectroscopic data is not widely published, its structure is readily confirmed through standard analytical techniques. By understanding its physicochemical properties, synthetic pathways, and safety requirements, researchers can confidently and effectively leverage this versatile building block to construct complex molecular targets with important biological functions.

References

  • PubChem. 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1). National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 4,4-dimethyl-2-(methylthio)imidazoline hydroiodide. Available at: [Link]

  • PubChem. 2-Methylthio-2-imidazoline hydroiodide. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 2-Methylthio-1,5,5-triphenyl-2-imidazolin-4-one. John Wiley & Sons, Inc. Available at: [Link]

  • Sztanke, K., et al. (2006). Synthesis of imidazoline and imidazo[2,1-c][2][7][12]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-42. Available at: [Link]

  • Georganics. 2-Methylthio-2-imidazoline hydriodide. Available at: [Link]

  • Markova, N., et al. (2017). 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. Structural Chemistry, 28, 757–772. Available at: [Link]

  • Google Patents. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. WO1998023595A1.
  • Larbi, A., et al. (2010). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2- (thio) one derivatives by various semi-empirical methods. Algerian Journal of Natural Products. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. Available at: [Link]

  • Ivancia, M., & Mocanu, A. M. (2012). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 57(1), 79-84. Available at: [Link]

  • Mohamed, Y. A., et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Supporting Information. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-(Methylthio)-2-imidazoline. American Chemical Society. Available at: [Link]

  • White, R. L. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Doctoral dissertation, University of Oklahoma. Available at: [Link]

  • Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Doctoral dissertation, LMU München. Available at: [Link]

  • Enchev, V., et al. (2017). 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. Structural Chemistry, 28(3), 757-772. Available at: [Link]

  • Mayr, H., et al. (2013). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 11(26), 4348-4361. Available at: [Link]

  • Bakulina, O., et al. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Molecules, 28(13), 4987. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole

This technical guide provides an in-depth analysis of 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole (often colloquially referred to as 2-(Methylsulfanyl)imidazolidine or 2-Methylthio-2-imidazoline ). This compound is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole (often colloquially referred to as 2-(Methylsulfanyl)imidazolidine or 2-Methylthio-2-imidazoline ).

This compound is a critical S-alkylated isothiourea derivative, widely utilized as a reactive intermediate in the synthesis of guanidine-based pharmaceuticals (e.g., clonidine, tizanidine) and kinase inhibitors.

Core Identity, Synthesis, and Nucleophilic Utility

Executive Summary & Chemical Identity

Clarification on Nomenclature: While the user query specifies "2-(Methylsulfanyl)imidazolidine," the chemically stable entity is 2-(methylthio)-4,5-dihydro-1H-imidazole . The term "imidazolidine" implies a fully saturated ring; however, the S-alkylation of ethylene thiourea results in the formation of an isothiourea double bond (


), technically classifying it as an imidazoline .

The compound exists primarily in two forms: the free base and the hydroiodide salt (formed directly during synthesis).

Identity Matrix
ParameterFree BaseHydroiodide Salt (Most Common)
CAS Number 20112-79-2 5464-11-9
IUPAC Name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
Common Synonyms 2-Methylthio-2-imidazoline;S-Methyl-ethylenethiourea2-Methylmercapto-2-imidazoline HI;S-Methyl-2-imidazoline hydriodide
Formula


Molecular Weight 116.19 g/mol 244.10 g/mol
SMILES CSC1=NCCN1CSC1=[NH+]CCN1.[I-]
Appearance White to off-white solidWhite to yellowish crystalline powder
Melting Point 102–104 °C140–145 °C

Structural Analysis & Reactivity Profile

The "Pseudo-Halogen" Effect

The core utility of 2-(methylsulfanyl)imidazoline lies in the methylthio (-SMe) group. In organic synthesis, this group acts as an excellent leaving group, similar to a halogen, but with specific advantages:

  • Stability: The S-Me bond is stable under neutral conditions, allowing for easy handling compared to acid chlorides or highly reactive imidoyl chlorides.

  • Activation: Upon protonation (or alkylation) of the ring nitrogen, the C2 carbon becomes highly electrophilic, facilitating nucleophilic attack by amines.

Tautomerism

The free base exhibits prototropic tautomerism. While the


 proton can migrate, the structure is stabilized by the amidine-like resonance, ensuring the double bond remains within the 

triad.

Tautomerism cluster_legend Structural Dynamics T1 Tautomer A (Endocyclic C=N) T2 Tautomer B (Equivalent due to symmetry) T1->T2 Proton Transfer Salt Hydroiodide Salt (Cationic Resonance Hybrid) T1->Salt + HI

Figure 1: Tautomeric equilibrium and salt formation. The hydroiodide salt locks the conformation, enhancing electrophilicity at the C2 position.

Synthesis & Production

The industrial and laboratory standard for producing this compound is the S-methylation of Ethylene Thiourea (ETU) (Imidazolidine-2-thione).

Reaction Mechanism (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in ETU is a "soft" nucleophile, while the nitrogen is "harder." Methyl Iodide (MeI) is a soft electrophile. Consequently, alkylation occurs exclusively at the sulfur atom, yielding the isothiourea rather than the N-methylated product.

Experimental Protocol A: Synthesis of 2-(Methylthio)-2-imidazoline Hydroiodide

Self-Validating Step: The appearance of a white precipitate indicates the formation of the ionic salt, which is insoluble in the non-polar/ether solvents often used for washing.

Materials:

  • Ethylene Thiourea (ETU): 10.2 g (100 mmol)

  • Methyl Iodide (MeI): 15.6 g (110 mmol) [Caution: Neurotoxin/Carcinogen ]

  • Methanol (MeOH): 50 mL

  • Diethyl Ether (

    
    ): 100 mL (for precipitation)
    

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.2 g of ETU in 50 mL of Methanol.

  • Addition: Add 15.6 g of Methyl Iodide dropwise over 10 minutes at room temperature. Exothermic observation: The solution may warm slightly.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C) for 1–2 hours.

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (ETU) spot should disappear.

  • Concentration: Allow the solution to cool. Remove approximately 50% of the methanol under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue into 100 mL of cold Diethyl Ether with vigorous stirring. The hydroiodide salt will crystallize immediately.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold ether (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 90–95% (approx. 22–23 g).

    • Validation: Melting point should be 140–145°C.

Applications in Drug Development

The primary utility of 2-(methylsulfanyl)imidazoline is its role as a precursor for 2-aminoimidazolines (cyclic guanidines). This structural motif is pharmacologically privileged, appearing in alpha-adrenergic agonists.

Pathway: Nucleophilic Displacement

The methylthio group is displaced by primary or secondary amines. This reaction typically requires thermal energy or reflux conditions because the methylthio group, while a good leaving group, is attached to a system that requires rearomatization or resonance stabilization.

Displacement Start 2-(Methylthio) imidazoline (HI Salt) Inter Tetrahedral Intermediate Start->Inter + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Inter Product 2-Aminoimidazoline (Guanidine Derivative) Inter->Product - MeSH Byprod Methyl Mercaptan (MeSH) + HI Inter->Byprod Elimination

Figure 2: The displacement pathway. The reaction releases methyl mercaptan (methanethiol), requiring efficient ventilation.

Experimental Protocol B: Synthesis of Clonidine Analog (General Displacement)

Context: This protocol describes the reaction of the hydroiodide salt with an aniline derivative (e.g., 2,6-dichloroaniline) to form an antihypertensive scaffold.

Materials:

  • 2-(Methylthio)-2-imidazoline HI: 2.44 g (10 mmol)

  • Target Amine (e.g., Aniline derivative): 10 mmol

  • Solvent: Amyl alcohol or Isopropanol (High boiling point alcohols preferred)

  • Base (Optional): Triethylamine (if using the free base amine)

Procedure:

  • Setup: Combine the imidazoline salt and the amine in 20 mL of Amyl alcohol.

  • Thermal Activation: Heat the mixture to reflux (130°C for amyl alcohol) for 6–12 hours.

    • Critical Safety Note: This reaction evolves Methanethiol (MeSH) , which has a stench threshold of parts per billion and is toxic. This must be performed in a high-efficiency fume hood , preferably with a bleach scrubber trap attached to the condenser outlet.

  • Monitoring: Monitor reaction progress by HPLC or TLC. The UV active spot of the starting imidazoline will shift significantly.

  • Workup: Cool the reaction to room temperature.

  • Crystallization: The product often precipitates as the hydroiodide salt of the guanidine upon cooling. If not, dilute with ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water.

Safety & Handling

  • Methyl Iodide (Precursor): Volatile, carcinogenic alkylating agent. Use silver-shield gloves.

  • Methanethiol (Byproduct): Extreme stench, toxic. All displacement reactions require scrubbers (Sodium Hypochlorite solution) to neutralize the thiol gas.

  • 2-(Methylthio)-2-imidazoline: Irritant to eyes and skin. The hydroiodide salt is stable but hygroscopic; store in a desiccator.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90467, 2-Methylthio-2-imidazoline hydriodide. Retrieved from [Link]

  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
  • Jen, T., et al. (1975). "Amidines and Imidazolines as Antihypertensive Agents." Journal of Medicinal Chemistry, 18(1), 90–99. (Seminal paper on displacing S-Me groups with anilines).
Foundational

Solubility Profile & Technical Guide: 2-(Methylsulfanyl)imidazolidine

This guide serves as an advanced technical resource for the solubility, handling, and purification of 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline). It distinguishes critically between the st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the solubility, handling, and purification of 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline). It distinguishes critically between the stable Hydroiodide (HI) salt —the primary commercial form—and the reactive Free Base , providing actionable protocols for researchers in drug discovery and organic synthesis.

Executive Summary & Physicochemical Identity

2-(Methylsulfanyl)imidazolidine is a cyclic amidine derivative widely used as a synthetic intermediate for imidazoline-based drugs (e.g., clonidine analogs) and as a ligand in coordination chemistry.

Its solubility behavior is dictated by its tautomeric state and ionic form . In the solid state, the hydroiodide salt exists in a conjugated tautomeric form, while in solution, it equilibrates between the N-H and S-H forms, heavily influenced by solvent polarity.

Compound Identity
FeatureHydroiodide Salt (Commercial Standard)Free Base (Reactive Intermediate)
CAS Number 5464-11-9 25035-31-0
Formula


MW 244.10 g/mol 116.19 g/mol
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Melting Point 140–150 °CUnstable (prone to hydrolysis)
LogP (Calc) ~0.2 (Hydrophilic)~0.9 (Moderately Lipophilic)

Solubility Matrix

The following data is synthesized from recrystallization protocols, partition coefficient calculations, and synthetic workflows.

Table 1: Solubility of 2-(Methylsulfanyl)imidazolidine Hydroiodide

Key: ++ (Highly Soluble, >100 mg/mL), + (Soluble, 10-50 mg/mL), +/- (Sparingly Soluble, requires heat), - (Insoluble)

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic Water++ Dissolves readily; pH is acidic.
Methanol++ Excellent solvent for reactions; difficult to crystallize from.
Ethanol+ Ideal for Recrystallization. Soluble at boiling; crystallizes on cooling.
Isopropanol+/- Good anti-solvent for maximizing yield.
Polar Aprotic DMSO++ Soluble at RT; difficult to remove.
DMF++ Used in mixed-solvent recrystallization.
Acetonitrile+ Soluble at reflux; excellent for obtaining high-purity crystals.
Chlorinated Dichloromethane (DCM)- Insoluble (Salt form). Good for washing away non-polar impurities.
Chloroform- Insoluble.
Non-Polar Diethyl Ether- Precipitant. Used to crash out the product from alcoholic solutions.
Hexanes/Heptane- Completely insoluble.
Table 2: Solubility of the Free Base

Note: The free base is generated in situ by treating the salt with NaOH/Na2CO3.

SolventSolubilityApplication
DCM / Chloroform High Primary extraction solvent for the free base from aqueous alkali.
Acetone High Suitable reaction medium for acylation/alkylation.
Water Moderate Partition coefficient favors organic layer, but significant loss to aqueous phase occurs if pH < 10.

Mechanistic Insights: Tautomerism & Solvation

Understanding the mechanism of dissolution is vital for reaction planning. The compound exhibits Desmokatatropy —a phenomenon where the tautomeric form changes between solid state and solution.[1]

  • Solid State : Exists as a rigid, conjugated salt lattice stabilized by ionic interactions between the protonated imidazoline ring and the iodide anion.

  • Solution :

    • In Polar Solvents (MeOH, Water) : The salt dissociates. The dipole-dipole interactions stabilize the cationic ring.

    • In Non-Polar Solvents : The lattice energy of the salt cannot be overcome by the weak Van der Waals forces of solvents like hexane or ether.

Diagram 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent based on the intended process (Reaction vs. Purification).

SolubilityTree Start Start: Select Objective Form Identify Form: Salt vs. Free Base Start->Form Salt Hydroiodide Salt (CAS 5464-11-9) Form->Salt Base Free Base (In Situ Generation) Form->Base Purification Objective: Purification/Recrystallization Salt->Purification Reaction Objective: Nucleophilic Displacement Salt->Reaction RecrystSolvent Use Ethanol (Hot) or Acetonitrile (Reflux) Purification->RecrystSolvent RxnSolvent Use Water or Methanol (High Solubility) Reaction->RxnSolvent Extraction Objective: Extraction from Aqueous Base->Extraction AnhydrousRxn Objective: Anhydrous Coupling Base->AnhydrousRxn ExtractSolvent Use DCM or Chloroform (pH > 10) Extraction->ExtractSolvent AnhydrousSolvent Use THF or Toluene (Dry) AnhydrousRxn->AnhydrousSolvent

Experimental Protocols

Protocol A: Recrystallization of Hydroiodide Salt

Objective: Remove impurities (often iodine or unreacted thiourea derivatives) to obtain white crystals.

  • Solvent Selection : Prepare a mixture of Ethanol (Abs.) and Diethyl Ether or use pure Acetonitrile .

  • Dissolution :

    • Place 10 g of crude 2-(methylthio)imidazoline HI in a round-bottom flask.

    • Add minimum Ethanol (approx. 30-40 mL) and heat to reflux (78 °C) until fully dissolved.

    • Note: If dark particles remain, perform a hot filtration.

  • Crystallization :

    • Remove from heat.

    • Slowly add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution again.

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4 °C for 12 hours.

  • Isolation :

    • Filter the white needles under vacuum.

    • Wash the cake with cold Acetone (in which the salt is insoluble) to remove surface mother liquor.

    • Dry in a vacuum oven at 40 °C.

Protocol B: Free Base Generation & Solvent Switch

Objective: Convert the stable salt to the reactive base for nucleophilic attack.

  • Dissolution : Dissolve 10 mmol of the HI salt in 20 mL Water .

  • Basification : Cool to 0 °C. Add 2M NaOH dropwise until pH ~11.

  • Extraction :

    • Immediately extract with 3 x 15 mL Dichloromethane (DCM) .

    • Crucial: Do not use Ethyl Acetate if possible, as partition is less favorable compared to chlorinated solvents.

  • Drying : Dry the combined organic layers over anhydrous

    
    .
    
  • Usage : Evaporate solvent in vacuo only if necessary; preferably use the DCM solution directly in the next step to avoid decomposition.

Synthesis & Reaction Solvent Selection

When using 2-(Methylsulfanyl)imidazolidine as a starting material (e.g., displacing the -SMe group with an amine), the solvent choice dictates the reaction rate and workup ease.

Diagram 2: Reaction Workflow - Nucleophilic Substitution

Caption: Workflow for displacing the methylthio group, highlighting solvent roles.

RxnFlow cluster_mech Solvent Logic Reactants Reactants: S-Methyl Imidazoline (Salt) + Primary Amine SolventChoice Solvent Choice: Ethanol or Amyl Alcohol Reactants->SolventChoice Mix Reflux Reflux (80-130°C) Evolution of MeSH (Gas) SolventChoice->Reflux Heat Note Ethanol dissolves reactants but precipitates the product (Amine HI salt) SolventChoice->Note Workup Workup: Cool -> Precipitate Product Reflux->Workup - MeSH

Why Ethanol/Water?

In substitution reactions, the evolving methanethiol (MeSH) is a gas. Using a solvent like Ethanol allows the reaction to proceed at reflux. Often, the product (a guanidine-like derivative) is less soluble in ethanol than the starting material, allowing it to crystallize out directly upon cooling, simplifying purification.

References

  • PubChem. (2025).[2][3] 2-Methylthio-2-imidazoline hydroiodide (CID 88369).[4] National Library of Medicine. [Link]

  • ResearchGate. (2016). 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. Structural Chemistry. [Link]

Sources

Exploratory

Toxicity, Pharmacology, and Handling Precautions for S-Methylated Imidazolines: A Comprehensive Guide for Researchers

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the handling of S-methylated imidazolines—most commonly encountered as 2-methylthio-2-imidazoline hydroiodide —with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the handling of S-methylated imidazolines—most commonly encountered as 2-methylthio-2-imidazoline hydroiodide —with a dual focus on synthetic efficacy and stringent risk mitigation. These compounds are indispensable electrophilic building blocks used to synthesize 2-substituted aminoimidazolines, a pharmacophore central to alpha-2 adrenergic agonists, imidazoline receptor ligands, and nitric oxide synthase (NOS) inhibitors[1]. However, their utility is counterbalanced by a complex risk profile: inherent pharmacological toxicity due to off-target receptor interactions, acute chemical hazards, and the stoichiometric release of highly toxic methanethiol gas during synthesis. This whitepaper provides an authoritative, field-proven guide to safely navigating these challenges.

Pharmacological Toxicity and Off-Target Mechanisms

S-methylated imidazolines are not merely inert synthetic intermediates; they possess intrinsic and potent biological activity. The 2-methylthio-imidazoline moiety acts as a structural isostere of the guanidino group found in L-arginine, leading to significant off-target interactions if systemically absorbed.

  • Nitric Oxide Synthase (NOS) Inhibition: The S-methylisothiourea pharmacophore is a known competitive inhibitor of NOS. Accidental exposure can lead to acute drops in endogenous nitric oxide production, precipitating severe vasoconstriction and hypertensive crises.

  • Adrenergic and Imidazoline Receptor Binding: The imidazoline ring is the primary recognition motif for I1/I2 imidazoline receptors and alpha-2 adrenergic receptors[1]. Systemic exposure can trigger central sympathoinhibition, leading to CNS depression, bradycardia, and dangerous hypotension.

G SMI S-Methylated Imidazoline (e.g., 2-Methylthio-2-imidazoline) NOS Nitric Oxide Synthase (NOS) Inhibition SMI->NOS Structural mimicry Alpha2 Alpha-2 Adrenergic Receptor Agonism SMI->Alpha2 Pharmacophore match I_Rec Imidazoline Receptors (I1 / I2) Binding SMI->I_Rec Ring recognition NO_Drop Decreased NO Production NOS->NO_Drop Sympatho Central Sympathoinhibition Alpha2->Sympatho I_Rec->Sympatho Vasoconstriction Vasoconstriction & Hypertensive Risk NO_Drop->Vasoconstriction Hypotension CNS Depression & Hypotension Sympatho->Hypotension

Pharmacological off-target pathways of S-methylated imidazolines.

Acute Chemical Toxicity and Hazard Classification

As a raw chemical, 2-methylthio-2-imidazoline hydroiodide presents significant acute toxicity and corrosive hazards[2]. The hydroiodide salt is utilized in laboratories because the bulky, polarizable iodide ion stabilizes the positively charged isothiouronium resonance structure, preventing spontaneous degradation. Despite this stabilization, the compound remains highly reactive and hazardous.

Table 1: GHS Hazard Summary & Physicochemical Properties

Property / Hazard ParameterValue / GHS ClassificationSource / Notes
Chemical Name 2-Methylthio-2-imidazoline hydroiodideStandard synthetic salt
CAS Number 5464-11-9[3],
Molecular Weight 244.10 g/mol
Melting Point 144-146 °C
H302 Harmful if swallowedAcute oral toxicity[3]
H315 / H319 Causes skin/serious eye irritationCorrosive hazard[2],[3]
H335 May cause respiratory irritationInhalation hazard[3]
Decomposition Byproducts NOx, SOx, HI, MethanethiolThermal/Reaction release[2]

Note on Precursors: S-methylated imidazolines are typically synthesized via the S-alkylation of imidazolidine-2-thione (ethylene thiourea) using methyl iodide. Both precursors are highly toxic—ethylene thiourea is a known teratogen, and methyl iodide is a potent alkylating agent. Trace contamination in commercial batches must be considered during handling.

The Methanethiol Hazard: Mechanism & Mitigation

The most critical hazard in handling S-methylated imidazolines occurs during their primary synthetic application: the nucleophilic displacement of the thiomethyl group by an amine to form 2-arylamino-2-imidazolines[1].

The Mechanism of Hazard: When an amine attacks the C2 position of the imidazoline ring, it forms a tetrahedral intermediate. The collapse of this intermediate expels a methanethiolate anion, which is rapidly protonated to form methanethiol (CH3SH, methyl mercaptan) .

The Risk: Methanethiol is a highly toxic, extremely flammable gas with a putrid odor detectable at parts-per-billion (ppb) levels. Inhalation can cause respiratory paralysis and pulmonary edema. Because this gas is released in stoichiometric amounts relative to the reaction scale, it cannot simply be vented into a standard fume hood without treatment.

Step-by-Step Experimental Methodology: Safe Amine Displacement

To safely execute the synthesis of 2-arylamino-2-imidazolines, the following self-validating protocol must be strictly adhered to. This workflow ensures that toxic byproducts are neutralized in situ.

Objective: Synthesis of a 2-arylamino-2-imidazoline via nucleophilic displacement. Reagents: 2-Methylthio-2-imidazoline hydroiodide (1.0 eq), Aryl amine (1.1 eq), Triethylamine (2.0 eq), Ethanol (solvent).

Step 1: Apparatus Preparation & Scrubber Integration

  • Action: Assemble a reflux apparatus in a certified fume hood. Connect the top of the reflux condenser via a gas dispersion tube to a secondary flask containing an excess of 10-15% sodium hypochlorite (bleach), cooled to 0°C in an ice bath.

  • Causality: The bleach scrubber oxidizes the highly toxic, volatile methanethiol into water-soluble, odorless methanesulfonic acid. Cooling the scrubber is mandatory to prevent the exothermic oxidation reaction from volatilizing the bleach itself.

Step 2: Reagent Loading and Base Activation

  • Action: Suspend 2-methylthio-2-imidazoline hydroiodide in ethanol. Add triethylamine dropwise.

  • Causality: The hydroiodide salt is stable but unreactive. Triethylamine (pKa ~10.7) deprotonates the isothiouronium salt to generate the nucleophile-susceptible free base in situ.

Step 3: Nucleophilic Addition and Reflux

  • Action: Add the aryl amine. Heat the reaction to reflux (80°C) under a continuous, gentle nitrogen sweep.

  • Causality: Elevated temperature overcomes the activation energy required for the amine to attack the C2 carbon. The nitrogen sweep ensures that the expelled methanethiol gas is actively pushed out of the reaction vessel and into the bleach scrubber, preventing dangerous pressure buildup and driving the chemical equilibrium forward.

Step 4: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via TLC (10% MeOH in DCM). Simultaneously, monitor the scrubber solution; a loss of the yellow hypochlorite color indicates depletion of the oxidant.

  • Causality: TLC confirms the consumption of the UV-active starting materials. The scrubber's visual state acts as a secondary safety validation—if the bleach turns clear before the reaction is complete, more must be added immediately to prevent methanethiol release into the hood exhaust.

Step 5: Quenching and Crystallization

  • Action: Cool to room temperature, concentrate under reduced pressure (ensure the rotary evaporator exhaust is also scrubbed), and crystallize the product from an EtOAc/Hexanes system.

Workflow Setup 1. Apparatus Setup (N2 Purged Hood) Scrubber 2. Bleach Scrubber Attachment (0°C) Setup->Scrubber Reaction 3. Reagent Addition (+ Amine & Base) Scrubber->Reaction Heating 4. Reflux (Releases CH3SH) Reaction->Heating Neutralization 5. Gas Oxidation (CH3SH -> CH3SO3H) Heating->Neutralization Toxic Gas Flow Workup 6. Workup & Crystallization Heating->Workup

Safe experimental workflow for amine displacement of S-methylated imidazolines.

Storage and Waste Disposal
  • Storage: 2-Methylthio-2-imidazoline hydroiodide is highly hygroscopic and light-sensitive. It must be stored in a desiccator, protected from ambient light[2]. Exposure to light causes the iodide salts to photodecompose, releasing I2 gas and turning the white powder yellow or brown.

  • Disposal: Solid waste, including TLC plates and crystallized impurities, must be treated as halogenated/sulfur-containing hazardous waste. Scrubber solutions must be tested for residual bleach and neutralized prior to aqueous disposal according to local EHS regulations.

References

*[2] SAFETY DATA SHEET - Santa Cruz Biotechnology: 2-Methylthio-2-imidazoline hydriodide. scbt.com. 2 *[3] 2-Methylthio-2-imidazoline hydroiodide | C4H8N2S | CID 88369 - PubChem. nih.gov. 3 * 2-Methylthio-2-imidazoline 99 5464-11-9 - Sigma-Aldrich. sigmaaldrich.com. Link *[1] A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines. researchgate.net. 1

Sources

Foundational

Storage Stability and Handling Protocols for 2-(Methylsulfanyl)imidazolidine: Free Base vs. Hydroiodide Salt

Executive Summary 2-(Methylsulfanyl)imidazolidine, widely known in the literature as 2-methylthio-2-imidazoline (MTIm), is a highly versatile electrophilic reagent. It serves as a critical intermediate across diverse sci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylsulfanyl)imidazolidine, widely known in the literature as 2-methylthio-2-imidazoline (MTIm), is a highly versatile electrophilic reagent. It serves as a critical intermediate across diverse scientific domains, from the synthesis of non-peptide small-molecule drug conjugates (such as RGD mimetics) to the defect passivation of high-efficiency 2D/3D perovskite solar cells[1].

Despite its utility, MTIm presents a fundamental handling dichotomy: its unprotonated free base form is notoriously unstable and rapidly degrades under ambient conditions, whereas its hydroiodide (HI) salt form exhibits exceptional long-term stability[2]. This technical guide provides an in-depth mechanistic analysis of this stability variance, comparative storage data, and field-proven, self-validating protocols for the storage and in situ activation of MTIm.

Mechanistic Basis of Stability: Free Base vs. Salt

The stark contrast in storage viability between the free base and the salt form of MTIm is dictated by the electronic environment of the imidazoline ring. Understanding this causality is essential for designing robust experimental workflows.

  • The Instability of the Free Base: In its free base state, the C2 carbon of the imidazoline ring is highly electrophilic. This is driven by the electron-withdrawing nature of the adjacent imine nitrogen and the excellent leaving-group capability of the methylthio (–SCH₃) moiety. When exposed to ambient moisture, the C2 position becomes highly vulnerable to nucleophilic attack. This results in rapid hydrolysis, displacing methanethiol (CH₃SH) and yielding imidazolidin-2-one[3]. Furthermore, depending on the solvent environment, the free base can undergo spontaneous intramolecular cyclizations or conjugate additions, rendering it useless for controlled synthesis[3].

  • The Thermodynamic Stability of the Salt: To circumvent hydrolytic degradation, MTIm is synthesized and stored as a hydroiodide (or hydrobromide) salt (2)[2]. Protonating the imine nitrogen creates a resonance-stabilized system where the positive charge is delocalized across the N–C–N amidine-like network. This delocalization acts as a thermodynamic sink, significantly dampening the electrophilicity of the C2 carbon and electronically shielding the methylthio group from premature nucleophilic displacement. Consequently, the hydroiodide salt is a stable, crystalline solid with a melting point of 140–141 °C[2].

Comparative Storage Stability Data

To guide laboratory handling and procurement, the following table summarizes the quantitative and qualitative stability parameters of both forms.

Parameter2-(Methylsulfanyl)imidazolidine (Free Base)2-(Methylsulfanyl)imidazolidine Hydroiodide (Salt)
Physical State Oily liquid or amorphous solidCrystalline powder[2]
Hygroscopicity Highly hygroscopicLow to moderate (requires standard desiccation)
Primary Degradation Hydrolysis (yields imidazolidin-2-one + CH₃SH)[3]Highly stable under inert, dry conditions
Shelf Life (25 °C) < 24 hours (ambient moisture)> 12 months (sealed, desiccated)
Shelf Life (-20 °C) 1–2 weeks (inert atmosphere)> 24 months (sealed, desiccated)
Reactivity Status Constitutively activeLatent (requires in situ base activation)[4]

Experimental Workflows & Protocols

Because the salt form is unreactive toward target nucleophiles, it must be converted to the free base in situ immediately prior to use. Conversely, the integrity of the stored salt must be periodically validated.

Protocol 1: In Situ Generation of Free Base for Active Coupling

This protocol is designed for the guanidinylation of primary amines (e.g., modifying lysine residues in single-molecule peptide sequencing or synthesizing RGD mimetics)[4][5]. By generating the free base directly in the reaction vessel, you bypass its storage instability.

  • Preparation: Weigh the required amount of 2-methylthio-2-imidazoline hydroiodide (typically 2.5 to 5.0 molar equivalents relative to the target amine) in a dry, inert environment (e.g., an argon-purged glovebox).

  • Solvation: Dissolve the salt in an anhydrous solvent. Methanol (MeOH) or N,N-Dimethylformamide (DMF) are standard choices depending on the solubility of your target substrate[5].

  • Activation: Add a non-nucleophilic organic base to neutralize the hydroiodide salt. Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) should be added at a 1:1 to 2:1 volumetric ratio relative to the solvent, ensuring the apparent pH is raised to approximately 11[4][5].

  • Coupling: Introduce the target amine. Heat the sealed reaction mixture to 50–80 °C (depending on substrate thermal stability) for 2 to 24 hours.

  • Validation: Monitor the reaction via LC-MS until complete consumption of the starting material is observed[5]. Caution: Do not store the activated free base solution; it must be consumed in the reaction to prevent hydrolytic degradation.

Protocol 2: Stability-Indicating RP-HPLC Assay for Storage Monitoring

To verify the integrity of stored MTIm·HI batches over time, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay should be employed to separate intact MTIm from its degradation products[6].

  • Mobile Phase Preparation: Mix 0.05 M potassium dihydrogen phosphate (KH₂PO₄) buffer (adjusted to pH 3.5 with orthophosphoric acid) and 100% HPLC-grade acetonitrile in a 70:30 (v/v) ratio[6].

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Purospher RP-18, 125 x 4 mm)[6].

    • Column Temperature: 35 °C[6].

    • Flow Rate: 1.2 mL/min[6].

    • Detection: UV absorbance at 215 nm[6].

  • Sample Analysis: Dissolve 1 mg of the stored MTIm·HI in 1 mL of the mobile phase. Inject 20 µL into the HPLC system. Intact MTIm will elute sharply (~1 min retention time depending on system dead volume), whereas degradation products (such as imidazolidin-2-one) will exhibit altered retention times and distinct UV absorption profiles[6].

Mechanistic and Workflow Visualizations

MechanisticPathway Salt MTIm Hydroiodide Salt (Stable, Delocalized Charge) Base MTIm Free Base (Highly Electrophilic C2) Salt->Base Non-Nucleophilic Base (e.g., DIPEA / NEt3) Degradation Imidazolidin-2-one + CH3SH (Hydrolysis Products) Base->Degradation H2O (Moisture) Nucleophilic Attack Active Target Conjugate (e.g., Peptide/Perovskite) Base->Active Target Amine (Controlled Rxn)

Mechanistic divergence of MTIm: Base-catalyzed activation vs. moisture-induced degradation.

Workflow Step1 1. Sample Preparation (Dissolve MTIm·HI in Mobile Phase) Step2 2. RP-HPLC Injection (C18 Column, 35°C, 1.2 mL/min) Step1->Step2 Step3 3. UV Detection (Monitor absorbance at 215 nm) Step2->Step3 Step4 4. Data Processing (Quantify Intact MTIm vs. Degradants) Step3->Step4

Step-by-step RP-HPLC workflow for monitoring the storage stability of MTIm·HI.

Best Practices for Storage and Handling

To ensure the scientific integrity of experiments relying on MTIm, the following storage parameters must be strictly adhered to:

  • Temperature Control: Store the hydroiodide salt at 4 °C for routine, active use, or at -20 °C for long-term archival storage.

  • Atmospheric Control: Keep containers tightly sealed under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture ingress.

  • Desiccation: Store the primary container within a secondary desiccator cabinet containing active indicating silica gel.

  • Thermal Equilibration: Always allow the sealed container to equilibrate to room temperature before opening. Opening a cold container will cause immediate condensation on the hygroscopic salt crystals, initiating premature hydrolysis.

References

  • Title: 27727949.pdf - Open Research Online (Mechanistic degradation and cyclization of 2-imidazolines) Source: open.ac.uk URL: [3]

  • Title: Biguanide and Related Compounds (HPLC analytical conditions for MTIm·HI) Source: 14.139.61 URL: [6]

  • Title: 2-Methylthio-2-imidazolin Hydroiodide - Echemi (Physical properties and salt stability) Source: echemi.com URL: [2]

  • Title: Multifunctional Heterocyclic-Based Spacer Cation for Efficient and Stable 2D/3D Perovskite Solar Cells Source: acs.org URL: [1]

  • Title: Solution-phase and solid-phase sequential, selective modification of side chains... (In situ activation protocols at pH 11) Source: nih.gov URL: [4]

  • Title: Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 (RGD mimetic synthesis using MTIm·HI) Source: nih.gov URL: [5]

Sources

Protocols & Analytical Methods

Method

synthesis of cyclic guanidines using 2-(Methylsulfanyl)imidazolidine

Application Note: High-Efficiency Synthesis of Cyclic Guanidines via 2-(Methylsulfanyl)imidazolidine Abstract Cyclic guanidines are privileged pharmacophores in medicinal chemistry, serving as core motifs in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Cyclic Guanidines via 2-(Methylsulfanyl)imidazolidine

Abstract

Cyclic guanidines are privileged pharmacophores in medicinal chemistry, serving as core motifs in kinase inhibitors,


-adrenergic antagonists, and diverse natural products.[1][2] This guide details the robust synthesis of 2-substituted amino-imidazolines using 2-(methylsulfanyl)imidazolidine  (also known as 2-methylthio-2-imidazoline) as a versatile electrophilic building block. Unlike carbodiimide or guanylation reagents that require cyclization steps, this reagent transfers an intact imidazoline ring to a target amine via a nucleophilic substitution (

V) mechanism.[1] We present two validated protocols: a standard thermal displacement for bulk synthesis and a microwave-assisted method for high-throughput library generation.[1]

Introduction & Mechanistic Rationale

The synthesis of cyclic guanidines often suffers from harsh conditions or toxic reagents (e.g., cyanogen bromide).[1] 2-(Methylsulfanyl)imidazolidine offers a strategic advantage: it is a "pre-cyclized" guanidinylation agent.[1] The reaction is driven by the displacement of the methylthio group (


), a good leaving group, by a primary or secondary amine.
Mechanism of Action

The reaction proceeds via an addition-elimination pathway at the


 carbon (C2) of the imidazoline ring.
  • Nucleophilic Attack: The amine attacks the electrophilic C2 amidine carbon.[1]

  • Tetrahedral Intermediate: Formation of a transient

    
     species.[1]
    
  • Elimination: Expulsion of methanethiol (MeSH) and re-aromatization to the guanidine system.[1]

ReactionMechanism Reagent 2-(Methylsulfanyl) imidazolidine (HI Salt) Intermed Tetrahedral Intermediate Reagent->Intermed + Amine Heat/Base Amine Nucleophile (R-NH2) Amine->Intermed Product Cyclic Guanidine (2-Aminoimidazoline) Intermed->Product - MeSH Byproduct MeSH (Gas) (Toxic/Stench) Intermed->Byproduct Elimination

Figure 1: Mechanistic pathway for the displacement of the methylthio group by an amine nucleophile.

Strategic Considerations

  • Salt Form vs. Free Base: The reagent is typically supplied as the hydriodide salt (HI).[1] For non-basic amines, an auxiliary base (e.g., DIPEA, Et

    
    N) is required to liberate the free base of the imidazoline in situ.[1]
    
  • Leaving Group Management: The byproduct, methanethiol (MeSH), is a gas with a potent stench and high toxicity.[1] Effective trapping is mandatory.

  • Solvent Selection:

    • Ethanol/Isopropanol:[1] Standard for thermal reflux; facilitates precipitation of the product salt.[1]

    • Water:[1][3] Green chemistry option, often used in microwave protocols.[1][4]

    • DMF/DMSO: Required for poorly soluble aromatic amines or high-temperature displacements (

      
      C).[1]
      

Experimental Protocols

Protocol A: Standard Thermal Displacement (Batch Synthesis)

Best for: Gram-scale synthesis, heat-sensitive amines, and process development.

Reagents:

  • 2-(Methylsulfanyl)imidazolidine hydroiodide (1.0 equiv)

  • Target Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) [Optional if amine is valuable; not needed if amine is in excess]

  • Solvent: Ethanol (anhydrous)

  • Scrubber Solution: 10% Sodium Hypochlorite (Bleach) + NaOH pellets.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Scrubber Assembly: Connect the top of the condenser to a tube leading into a trap flask containing the Scrubber Solution .[1]

    • Critical Safety: Do NOT seal the system.[1] Ensure the tube is above the liquid level in the trap to prevent suck-back, or use a dedicated suck-back trap.

  • Charging: Add 2-(methylsulfanyl)imidazolidine HI (e.g., 2.44 g, 10 mmol) and the target amine (11 mmol) to the flask.

  • Solvation: Add Ethanol (20 mL, 0.5 M concentration). If using a salt form of the amine or the HI salt of the reagent, add DIPEA (12 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C).

    • Observation: Evolution of MeSH gas will occur.[1] The bleach trap will oxidize this immediately, mitigating smell.[1]

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH

    
    OH). The starting material (
    
    
    
    ) will disappear; the guanidine product is usually more polar (
    
    
    ).[1]
    • Duration: Typically 4–12 hours.[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ether.[1]

    • Option B (Extraction): Concentrate in vacuo.[1] Redissolve in DCM/Water. Basify aqueous layer to pH > 12 with NaOH.[1] Extract with DCM.[1] Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH/Et

    
    O or Flash Chromatography (Amine-functionalized silica or DCM/MeOH/NH
    
    
    
    gradients).[1]

SetupDiagram Reaction Reaction Flask (Refluxing EtOH) Condenser Reflux Condenser Reaction->Condenser Vapor Condenser->Reaction Reflux Trap Bleach Scrubber (NaOCl + NaOH) Condenser->Trap MeSH Gas (To Destruction)

Figure 2: Experimental setup emphasizing the containment of methanethiol gas.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, unreactive aromatic amines, and rapid optimization.

Reagents:

  • 2-(Methylsulfanyl)imidazolidine HI (1.0 equiv)

  • Target Amine (1.5 equiv)

  • Solvent: Water or Ethanol[6][7]

  • Vessel: Sealed Microwave Vial (Pressure rated)

Methodology:

  • Charging: In a 10 mL microwave vial, combine the imidazolidine reagent (0.5 mmol) and amine (0.75 mmol).

  • Solvent: Add water or EtOH (2 mL).

  • Irradiation: Cap the vial. Irradiate at 150°C for 10–20 minutes (High absorption setting).

    • Note: The pressure will rise due to solvent vapor and MeSH generation.[1] Ensure the vial is rated for >15 bar.[1]

  • Workup: Decap the vial in a fume hood .

    • Caution: A burst of MeSH gas will be released.[1]

  • Isolation: For hydrophobic products in water, the product often precipitates as a solid or oil.[1] Centrifuge and decant. For soluble products, lyophilize or extract as in Protocol A.

Data Analysis & Validation

Successful synthesis is validated by specific spectral shifts.[1]

Analytical MethodKey Indicator of Success

H NMR
Disappearance of the S-Methyl singlet (

ppm). Appearance of imidazoline ring protons (

ppm, often a singlet or multiplet depending on symmetry).[1]

C NMR
Guanidine carbon (C2) typically appears at 155–160 ppm . Loss of S-Me carbon peak (

ppm).
HRMS Observation of

corresponding to the target mass.[1] Diagnostic Loss: Mass shift of

Da (loss of MeSH) + mass of amine.

Troubleshooting & Optimization

  • Problem: Low Conversion with Anilines.

    • Cause: Aromatic amines are poor nucleophiles.[1]

    • Solution: Switch to Protocol B (Microwave) at 170°C or use DMF as solvent at 120°C. Add a catalytic amount of acetic acid to activate the leaving group.[1]

  • Problem: Product is Hygroscopic/Oily.

    • Solution: Convert the free base guanidine to a salt.[1] Treat the crude oil with 1M HCl in ether or oxalic acid to generate a stable, crystalline solid.[1]

  • Problem: "Stench" Persists.

    • Solution: The bleach trap was likely exhausted.[1] Refresh the NaOCl solution. Rinse all glassware with a dilute bleach solution before removing it from the hood.[1]

References

  • Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016).[1][8] Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines.[8] Organic Letters, 18(10), 2331–2334.[1] [Link]

  • Sandin, H., Swanstein, M., & Wellner, E. (2004).[1] A fast and parallel route to cyclic isothioureas and guanidines with use of microwave-assisted chemistry.[1] The Journal of Organic Chemistry, 69(5), 1571–1580.[1] [Link]

  • Mundla, S. R. (1998).[1] Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.[9] World Intellectual Property Organization, WO1998023595A1.

Sources

Application

Application Note &amp; Protocols: Synthesis of N,N'-Disubstituted Guanidines via Reaction of 2-(Methylsulfanyl)imidazolidine with Primary Amines

Introduction: The Strategic Importance of Guanidinylation The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, renowned for its strong basicity and ability to form multiple hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Guanidinylation

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, renowned for its strong basicity and ability to form multiple hydrogen bonds. This moiety is present in a wide array of biologically active natural products and clinically significant pharmaceuticals, including the antihypertensive agent guanethidine and the anti-diabetic drug metformin.[1][2] The synthesis of substituted guanidines is, therefore, a critical task for chemists in the life sciences.

One of the most reliable and efficient methods for constructing the guanidine core involves the reaction of a primary amine with an activated thiourea equivalent. 2-(Methylsulfanyl)imidazolidine, typically employed as its stable and highly reactive hydriodide salt (2-methylthio-2-imidazoline hydriodide), has emerged as a superior reagent for this transformation. This application note provides a detailed overview of the reaction mechanism, comprehensive protocols for reagent preparation and amine guanidinylation, and expert insights into optimizing this powerful synthetic tool.

Reaction Mechanism: From Thione to Guanidine

The conversion of a primary amine to a cyclic guanidine using 2-methylthio-2-imidazoline hydriodide is a robust two-step process involving activation followed by a nucleophilic addition-elimination sequence.

Step 1: Activation via S-Methylation The journey begins with the S-methylation of a cyclic thiourea, 2-imidazolidinethione. This is typically achieved by reacting it with methyl iodide. The sulfur atom's lone pair attacks the methyl group of methyl iodide in an SN2 reaction, forming the highly electrophilic 2-methylthio-2-imidazoline hydriodide salt. This salt is significantly more reactive towards nucleophiles than the parent thiourea.[3]

Step 2: Nucleophilic Attack and Elimination The primary amine (R-NH₂) acts as the nucleophile, attacking the electrophilic carbon atom (C2) of the activated imidazoline ring. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates methanethiol (CH₃SH), a volatile and stable leaving group. The final product is an N,N'-disubstituted cyclic guanidine, protonated by the hydriodide counter-ion. A final basic workup can provide the neutral guanidine product if desired.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism for Guanidinylation", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

}

Figure 1. Reaction Mechanism for Guanidinylation.

Core Applications in Research and Development

The primary utility of this reaction lies in its straightforward and high-yielding synthesis of mono- and disubstituted guanidines, which are pivotal in several areas:

  • Drug Discovery: The resulting guanidine derivatives are key intermediates for synthesizing kinase inhibitors, antagonists for receptors like the CXCR4, and other pharmacologically active agents.[4] The imidazoline scaffold itself is a common feature in many bioactive molecules.[5][6]

  • Catalysis: The synthesized guanidines are strong, non-nucleophilic organic bases. Chiral versions of these guanidines have found applications as catalysts in enantioselective conjugate addition reactions and other asymmetric syntheses.[7]

  • Material Science: Guanidinium salts are being explored for applications in the development of novel materials due to their unique structural and electronic properties.

Detailed Experimental Protocols

Protocol 1: Preparation of 2-Methylthio-2-imidazoline Hydriodide

This protocol details the synthesis of the activated guanidinylating agent from its thiourea precursor.[3]

Materials:

  • 4,4-dimethyl-2-imidazolidinethione (or unsubstituted 2-imidazolidinethione)

  • Methyl iodide (CH₃I)

  • Isopropanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 11.0 g (0.083 mol, based on the dimethyl derivative) of 4,4-dimethyl-2-imidazolidinethione in 70 mL of isopropanol.

  • Addition of Methyl Iodide: To the stirred suspension, add 14.8 g (0.104 mol) of methyl iodide at room temperature.

  • Initial Reaction: Stir the mixture at room temperature. The solid will begin to dissolve. Continue stirring until all the solid has dissolved (approximately 30 minutes).

  • Reflux: Heat the solution to a gentle reflux and maintain for 1 hour to ensure the reaction goes to completion.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature. Dilute the reaction mixture with 200 mL of anhydrous diethyl ether to induce precipitation. Seeding with a small crystal of the product may be necessary.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the white crystalline product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any residual impurities. Dry the product under vacuum.

  • Characterization: The expected yield is typically high (>95%). The product, 4,4-dimethyl-2-(methylthio)imidazoline hydroiodide, can be characterized by its melting point (93.5-95°C) and NMR spectroscopy.[3]

Protocol 2: General Procedure for the Guanidinylation of a Primary Amine

This protocol provides a general method for reacting the prepared 2-methylthio-2-imidazoline hydriodide with a primary amine.

Materials:

  • 2-Methylthio-2-imidazoline hydriodide (from Protocol 1)

  • Primary amine (e.g., benzylamine, cyclohexylamine)

  • Acetonitrile or Isopropanol (anhydrous)

  • Triethylamine (Et₃N) or another suitable base

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 mmol) in 10 mL of anhydrous acetonitrile, add 2-methylthio-2-imidazoline hydriodide (1.1 mmol, 1.1 equivalents).

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 equivalents) to the mixture to act as a base and scavenger for the methanethiol byproduct.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (50-80°C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N,N'-disubstituted guanidine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

}

Figure 2. General Experimental Workflow.

Data Presentation: Representative Reaction Outcomes

The reaction is versatile and generally provides good to excellent yields with a variety of primary amines.

EntryPrimary Amine (R-NH₂)SolventTemperature (°C)Time (h)Typical Yield (%)
1BenzylamineAcetonitrile60485-95
2CyclohexylamineIsopropanol80680-90
3AnilineDMF801265-75
44-MethoxybenzylamineAcetonitrile60390-98
5n-ButylamineIsopropanol80875-85

Table 1: Expected yields for the guanidinylation of various primary amines under typical conditions. Yields are illustrative and may vary based on specific substrate and reaction scale.

Expert Insights & Troubleshooting

  • Reagent Handling: 2-Methylthio-2-imidazoline hydriodide is a stable solid but should be stored in a cool, dry place away from moisture.[8]

  • Odor Management: The reaction liberates methanethiol (CH₃SH), which has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. A bleach solution can be used to quench residual thiol odor on glassware.

  • Solvent Choice: While isopropanol and acetonitrile are common, for less reactive amines (e.g., anilines), a higher boiling point solvent like N,N-dimethylformamide (DMF) may be required. Ensure all solvents are anhydrous.

  • Reaction Monitoring: For electron-rich amines, the reaction is often fast and can be completed at room temperature. For electron-deficient or sterically hindered amines, heating is generally necessary. Monitoring by TLC is crucial to avoid decomposition from prolonged heating.

  • Purification Challenges: The guanidine products are basic and can streak on silica gel columns. It is often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent during column chromatography to improve peak shape and recovery.

Conclusion

The reaction of primary amines with 2-(methylsulfanyl)imidazolidine (as its hydriodide salt) is a highly effective and versatile strategy for the synthesis of N,N'-disubstituted cyclic guanidines. Its operational simplicity, use of a stable crystalline reagent, and generally high yields make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and organic synthesis. By understanding the underlying mechanism and adhering to the robust protocols outlined in this guide, scientists can confidently leverage this reaction to accelerate their research and development efforts.

References

  • Current time inform
  • Preparation of 4,4-dimethyl-2-(methylthio)imidazoline hydroiodide. PrepChem.com. [Link]

  • Roads to new guanidine chemistry from 2-imidazolidinones through 2-chloroamidinium derivatives. Arkivoc. [Link]

  • Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. PubMed. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Avidin Biotech. [Link]

  • 2-Methylthio-2-imidazoline hydriodide - High purity. Georganics. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - ... MDPI. [Link]

  • 2-Methylthio-2-imidazoline hydroiodide | C4H8N2S | CID 88369. PubChem. [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Synthesis of New Imidazolidine and Tetrahydropyrimidine Derivatives. ResearchGate. [Link]

  • Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. [Link]

  • Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use... Oak Ridge National Laboratory. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-... ResearchGate. [Link]

  • Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF TWO NEW RING SYSTEMS... Semantic Scholar. [Link]

  • Design, syntheses, characterization, and evaluation of 2‑substituted‑1,3‑bis(1‑naphthylmethyl)‑imidazolidine derivativ. [Link]

  • 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. ResearchGate. [Link]

  • 2-Iminothiolane as a Useful Coupling Reagent for Polyamine SolidPhase Synthesis. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. [Link]

  • Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides... PubMed. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. PMC. [Link]

  • Research Article Synthesis of New Imidazolidine and Tetrahydropyrimidine Derivatives. Semantic Scholar. [Link]

  • Hofmann elimination. Chemistry Stack Exchange. [Link]

  • Hofmann elimination. Wikipedia. [Link])

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Method

using 2-(Methylsulfanyl)imidazolidine as a precursor for clonidine analogs

Application Note: Synthesis of Clonidine Analogs via 2-(Methylsulfanyl)imidazolidine Abstract This technical guide details the protocol for utilizing 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Clonidine Analogs via 2-(Methylsulfanyl)imidazolidine

Abstract

This technical guide details the protocol for utilizing 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline) as a robust electrophilic precursor for the synthesis of 2-(arylimino)imidazolidines , a class of pharmacophores exemplified by the


-adrenergic agonist Clonidine . Unlike highly unstable 2-chloroimidazolines or less reactive 2-oxo derivatives, the S-methyl ether offers an optimal balance of stability and reactivity. This note covers the reaction mechanism, a standardized bench protocol, safety measures for managing volatile mercaptan byproducts, and troubleshooting strategies for sterically hindered analogs.

Introduction & Mechanistic Rationale

The 2-aminoimidazoline scaffold is central to adrenergic ligands. The synthesis of these compounds often faces challenges related to the poor nucleophilicity of electron-deficient anilines (e.g., 2,6-dichloroaniline).

Why 2-(Methylsulfanyl)imidazolidine?

  • Leaving Group Efficiency: The methylthio (-SMe) group is an excellent leaving group in nucleophilic aromatic substitution-type reactions (

    
    -like) at the amidine carbon.
    
  • Thermodynamic Drive: The reaction releases methanethiol (methyl mercaptan, MeSH), which is gaseous at elevated temperatures (bp 6°C). The evolution of this gas drives the equilibrium forward (Le Chatelier’s principle).

  • Stability: The precursor (typically the hydroiodide salt) is non-hygroscopic and shelf-stable, unlike the corresponding 2-chloroimidazoline, which hydrolyzes rapidly.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway . The nucleophilic amine attacks the electrophilic carbon of the imidazoline ring (


), forming a tetrahedral intermediate. The expulsion of the methylthio group re-aromatizes the amidine system.

ReactionMechanism Precursor 2-(Methylsulfanyl) imidazolidine (Electrophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Aniline Heat Aniline Substituted Aniline (Nucleophile) Aniline->Intermediate Product Clonidine Analog (Imidazolidine Salt) Intermediate->Product - MeSH Byproduct Methanethiol (MeSH Gas) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the displacement of the methylthio group by an aniline derivative.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]
  • Precursor: 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide (CAS: 5465-96-3).

  • Nucleophile: Substituted aniline (e.g., 2,6-dichloroaniline for Clonidine).

  • Solvent: Amyl alcohol (1-Pentanol) or Ethanol (absolute). Note: Amyl alcohol is preferred for hindered anilines to allow higher reflux temperatures (137°C).

  • Trapping Agent: 10% NaOH or Sodium Hypochlorite (Bleach) solution.

Standard Operating Procedure (SOP)

Step 1: Setup & Safety

  • Conduct all operations in a well-ventilated fume hood .

  • Critical: Connect the condenser outlet to a gas trap containing 10% NaOH or bleach. This neutralizes the toxic and foul-smelling methyl mercaptan gas evolved during the reaction.

Step 2: Reaction

  • In a round-bottom flask, charge 1.0 equivalent of 2-(methylsulfanyl)imidazolidine hydroiodide.

  • Add 1.0 to 1.2 equivalents of the aniline derivative.

  • Add solvent (approx. 5–10 mL per gram of precursor).

  • Heat the mixture to reflux .

    • Ethanol:[1][2] Reflux at ~78°C for 6–12 hours.

    • Amyl Alcohol: Reflux at ~130°C for 3–6 hours (Recommended for ortho-substituted anilines).

  • Monitor reaction progress via TLC (System: CHCl3/MeOH/NH4OH 90:10:1) or HPLC. The evolution of MeSH gas (bubbling in the trap) indicates active reaction.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Crystallization:

    • If the product crystallizes upon cooling, filter the solid.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Triturate the residue with acetone or diethyl ether to induce crystallization of the hydroiodide salt.

  • Free Base Conversion (Optional but recommended for purification):

    • Dissolve the salt in water.

    • Basify to pH 10–11 with 2M NaOH.

    • Extract the free base into dichloromethane (DCM) or ethyl acetate.

    • Dry over

      
      , filter, and evaporate.
      

Step 4: Salt Formation (Final Form)

  • Dissolve the free base in ethanol.

  • Add HCl in ether or isopropanol (1.1 eq).

  • Collect the precipitated Hydrochloride salt by filtration.

Workflow Start Start: Mix Precursor + Aniline Reflux Reflux (3-12h) (Trap MeSH gas!) Start->Reflux Check TLC/HPLC Check Reflux->Check Check->Reflux Incomplete Workup Cool & Triturate (Acetone/Ether) Check->Workup Complete Filter Filter Solid (HI Salt) Workup->Filter Base Basify (pH 11) Extract w/ DCM Filter->Base Salt Form HCl Salt Recrystallize Base->Salt

Figure 2: Workflow for the synthesis and isolation of Clonidine analogs.

Case Study: Synthesis of Clonidine

Target: 2-(2,6-Dichlorophenylimino)imidazolidine HCl Reference: Rouot et al., J. Med. Chem. 1976 [1].[3]

ParameterConditionObservation
Precursor 2-SMe-Imidazoline HIStable solid, easy to handle.
Amine 2,6-DichloroanilineWeak nucleophile due to steric hindrance and electron withdrawal.
Solvent Amyl AlcoholHigh boiling point (137°C) required to overcome steric barrier.
Time 6 HoursEvolution of MeSH ceased after 5h.
Yield 65-75%Isolated as HCl salt after base workup.
MP 305°C (dec)Matches literature for Clonidine HCl.

Key Insight: Attempts to use ethanol as a solvent for 2,6-dichloroaniline often result in incomplete conversion because the reflux temperature (78°C) provides insufficient energy to reach the transition state for the sterically hindered tetrahedral intermediate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction; Equilibrium limitation.Increase temperature (switch to amyl alcohol); Ensure efficient removal of MeSH gas (nitrogen sweep).
No Reaction Nucleophile too weak (e.g., Nitro-anilines).Use a sealed tube at higher temp (140-160°C) or add a Lewis Acid catalyst (rarely needed).
Odor Leak MeSH escaping.Check trap integrity; Use bleach in the trap (oxidizes MeSH to sulfonate).
Sticky Solid Impurities or solvent retention.[1]Triturate with dry acetone; Recrystallize from Isopropanol/Ether.

Safety Specifications

  • Methyl Mercaptan (MeSH): This byproduct has a permissible exposure limit (PEL) of 10 ppm. It is a central nervous system depressant and extremely malodorous.

    • Mitigation:Double trap system . Trap 1: Empty (anti-suckback). Trap 2: 10% NaOH or dilute Sodium Hypochlorite.

  • Reagent Handling: 2-(Methylsulfanyl)imidazolidine hydroiodide is an irritant. Wear gloves and goggles.

  • Waste Disposal: The aqueous trap waste will contain sulfides/mercaptides. Treat with bleach to oxidize before disposal.

References

  • Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues.[3] Quantitative correlations. Journal of Medicinal Chemistry, 19(8), 1049–1054.[3]

  • Jen, T., et al. (1975). Amidines and imidazoles. Synthesis and antihypertensive activity of 2-(arylimino)imidazolidines. Journal of Medicinal Chemistry, 18(1), 90–99.

  • Timmermans, P. B., et al. (1978). 2-(Arylimino)imidazolidines; synthesis and hypotensive activity.[4] Recueil des Travaux Chimiques des Pays-Bas, 97(2), 51-56.[4]

  • U.S. Patent 5,684,156. Process for preparation of clonidine derivatives.

Sources

Application

Application Note: 2-(Methylsulfanyl)imidazolidine as a Key Intermediate in Pesticide Synthesis

Executive Summary In modern agrochemical research and drug development, the efficient construction of bioactive heterocycles is paramount. 2-(Methylsulfanyl)imidazolidine (also widely referred to as 2-methylthio-2-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical research and drug development, the efficient construction of bioactive heterocycles is paramount. 2-(Methylsulfanyl)imidazolidine (also widely referred to as 2-methylthio-2-imidazoline or 2-(methylthio)-4,5-dihydro-1H-imidazole) serves as a highly versatile, electrophilic building block[1]. Its primary utility lies in the facile displacement of its methylthio group by various nitrogen-based nucleophiles. This reaction reliably yields 2-amino-2-imidazoline derivatives, which are critical pharmacophores in broad-spectrum acaricides, insecticides, nematicides, and fungicides[2].

As a Senior Application Scientist, I have designed this guide to bridge the theoretical mechanisms of this intermediate with field-proven, self-validating experimental protocols for your synthesis workflows.

Chemical Profile & Mechanistic Causality

The Strategic Advantage of the Thioether Leaving Group

The selection of 2-(methylsulfanyl)imidazolidine over other intermediates (such as 2-chloro-2-imidazoline) is driven by the unique electronic properties of the thioether moiety. The methylthio group acts as an excellent leaving group due to the polarizability of the sulfur atom, which stabilizes the transition state during nucleophilic attack[1].

In laboratory settings, this compound is almost exclusively utilized as its hydroiodide salt (CAS: 5464-11-9)[1][3]. The causality behind this choice is twofold:

  • Stability : The free base is susceptible to atmospheric moisture and oxidation. The hydroiodide salt is highly crystalline and bench-stable, ensuring stoichiometric precision during reaction setup[1].

  • Catalytic Activation : The iodide counterion can act as a mild catalyst in polar solvents, facilitating the initial proton transfer steps required for the displacement mechanism.

Reaction Pathway

The synthesis of pesticide cores from this intermediate follows an addition-elimination mechanism. A primary or secondary amine attacks the electron-deficient C2 carbon of the imidazoline ring, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels methanethiol (CH


SH) gas, yielding the highly stable, resonance-stabilized 2-amino-2-imidazoline system[4].

G A 2-(Methylsulfanyl)imidazolidine (Electrophile) C Tetrahedral Intermediate (C2 Attack) A->C Nucleophilic Attack B Amine Derivative (Nucleophile) B->C Addition D 2-Amino-2-imidazoline Core (Pesticide Pharmacophore) C->D Elimination (-CH3SH) E Methanethiol (CH3SH) (Toxic Leaving Group) C->E Byproduct Release

Reaction pathway of 2-(methylsulfanyl)imidazolidine with amines to form pesticide cores.

Agrochemical Applications

Synthesis of Acaricides and Nematicides

The 2-amino-2-imidazoline ring is a recognized bioisostere for amidine-based pesticides. It effectively targets octopamine receptors in the nervous systems of arthropods. For example, reacting 1,2-diphenylaminoethane derivatives with 2-(methylsulfanyl)imidazolidine hydroiodide yields 1-(imidazolin-2-yl)amino-1,2-diphenylethane compounds. These specific structures exhibit profound pesticidal activity against a broad spectrum of insects, arachnids, and nematodes[2]. Furthermore, this intermediate is foundational in synthesizing anthelmintic agents, such as substituted benzimidazoles[5].

Synthesis of Fused Pyrimidine Fungicides

Beyond simple substitutions, 2-(methylsulfanyl)imidazolidine is a powerful "annelating reagent." When reacted with ortho-amino esters or ortho-aminonitriles, it undergoes a one-pot double annelation. The initial displacement of the methylthio group is followed by an intramolecular cyclization, constructing complex tetracyclic or fused hetero-systems like imidazo[1,2-a]pyrimidines[6][7]. These fused N-heterocycles are highly valued in agrochemistry for their potent fungicidal and herbicidal properties.

Self-Validating Experimental Protocols

Protocol A: General Synthesis of 2-Arylamino-2-imidazolines (Acaricide Precursors)

This protocol describes the coupling of an arylamine with the imidazolidine intermediate.

Causality of Design : Pyridine or a mixture of Methanol/Triethylamine is used as the solvent system. The base is strictly required to neutralize the hydroiodide salt, liberating the electrophilic free base in situ[3][4]. A sealed tube or a rigorously scrubbed reflux system is used to manage the volatile methanethiol byproduct.

Step-by-Step Methodology :

  • Preparation : Charge a heavy-walled pressure tube or a round-bottom flask with the target arylamine (1.0 equiv) and 2-(methylsulfanyl)imidazolidine hydroiodide (1.2 to 2.5 equiv)[3].

  • Solvent Addition : Suspend the reactants in a 1:1 (v/v) mixture of Methanol and Triethylamine (approx. 0.2 M concentration)[3]. Alternatively, anhydrous pyridine can be used as both solvent and base[4].

  • Reaction Execution :

    • If using a sealed tube: Seal the vessel and heat to 80 °C. Causality: The sealed environment contains the methanethiol gas, increasing internal pressure which helps drive the equilibrium forward[3].

    • If using a reflux setup: Equip the flask with a condenser routed directly to a bleach (NaOCl) scrubber. Heat to 80–120 °C.

  • Validation (In-Process) : Monitor the reaction via LC-MS or TLC. The reaction is self-validating when the primary amine spot is fully consumed and a highly polar, UV-active spot (the 2-amino-2-imidazoline) appears.

  • Workup : Cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of Water/Acetonitrile and purify via preparative RP-HPLC[3].

Protocol B: Double Annelation for Fused Heterocycles (Fungicide Cores)

This protocol details the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones via reaction with 2-aminoesters.

Causality of Design : The double condensation requires overcoming a high activation energy barrier for the secondary cyclization step. Therefore, a high-boiling polar aprotic solvent (traditionally HMPA, though DMPU is a safer modern alternative) and high temperatures (160 °C) are mandatory[6][7].

Step-by-Step Methodology :

  • Preparation : In a dry round-bottom flask, dissolve the 2-aminoester (2.0 mmol, 1.0 equiv) and 2-(methylsulfanyl)imidazolidine (3.0 mmol, 1.5 equiv) in 3 mL of HMPA or DMPU[6].

  • Thermal Cyclization : Heat the reaction mixture to 160 °C under an inert nitrogen atmosphere for 3 to 5 hours[6][7].

  • Validation & Isolation : Cool the mixture to room temperature. Add crushed ice (approx. 35 g) directly to the flask and stir vigorously for 1 hour[7]. Causality: The sudden shift in solvent polarity forces the hydrophobic fused pyrimidine to precipitate out of the aqueous phase, self-validating the success of the cyclization.

  • Purification : Collect the separated solid via vacuum filtration, wash with cold water, and recrystallize from methanol to yield pure fused pyrimidine crystals[6][7].

Quantitative Reaction Parameters

The following table summarizes the expected quantitative data across different agrochemical synthesis workflows, allowing for rapid comparison of operational parameters.

Substrate ClassReagent FormSolvent System & TempAvg. YieldTarget Agrochemical Application
Aromatic Amines Hydroiodide SaltPyridine, 120 °C65–80%Clonidine-analog Acaricides[4]
1,2-Diphenylethanes Hydroiodide SaltMeOH / NEt

, 80 °C
60–75%Broad-spectrum Nematicides[2][3]
2-Aminoesters Free Base / SaltHMPA/DMPU, 160 °C70–85%Fused Pyrimidine Fungicides[6]
2-Aminonitriles Free Base / SaltHMPA/DMPU, 160 °C61–75%Imidazopyrimidine Herbicides[6]

Safety & Environmental Controls

The most critical safety consideration when utilizing 2-(methylsulfanyl)imidazolidine is the stoichiometric generation of Methanethiol (CH


SH) .
  • Hazard : Methanethiol is a highly toxic, flammable gas with an extremely low odor threshold (foul cabbage-like smell).

  • Control Mechanism : Reactions must never be vented directly into a standard fume hood without scrubbing. Exhaust lines from reflux condensers must be bubbled through a primary trap containing a 10-15% aqueous Sodium Hypochlorite (bleach) solution mixed with Sodium Hydroxide. This oxidizes the methanethiol into odorless, water-soluble, and environmentally benign methanesulfonic acid.

References

1.[2] Google Patents. ES2357969T3 - COMPOUNDS OF 1-(IMIDAZOLIN-2-IL) AMINO-1,2-DIFENYL ETHANE TO COMBAT ANIMAL PESTS. Available at: 2.[6] ARKAT USA. Reagents for new heteroannelation reactions part V: 2-(methylthio)-2-imidazoline. Available at: 3.[7] Pakistan Journal of Scientific and Industrial Research (PJSIR). FUSED PYRIMIDINES: PART-I: SYNTHESIS OF IMIDAZO[1,2-a]THIENO[2,3-d]. Available at: 4.[3] National Institutes of Health (NIH/PMC). Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3. Available at: 5.[4] Sabinet. The efficient synthesis of 2-arylamino-2-imidazolines, 2-heteroaryl-substituted benzimidazoles... Available at: 6.[5] Google Patents. US3743738A - Substituted benzimidazoles as anthelmintic agents. Available at: 7.[1] Smolecule. 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eradicating Methyl Mercaptan Odor in Imidazoline Synthesis

The Odor Crisis: Context & Causality During the synthesis of 2-aminoimidazolines, researchers frequently condense diamines (such as ethylenediamine) with S-methylisothiourea sulfate[1]. While this route is highly efficie...

Author: BenchChem Technical Support Team. Date: March 2026

The Odor Crisis: Context & Causality

During the synthesis of 2-aminoimidazolines, researchers frequently condense diamines (such as ethylenediamine) with S-methylisothiourea sulfate[1]. While this route is highly efficient for carbon-nitrogen bond formation, it stoichiometrically generates methyl mercaptan (methanethiol,


) as a gaseous byproduct.

Methyl mercaptan is a highly toxic, flammable gas with an odor threshold of approximately 0.002 ppm (2 ppb)[2]. Because the human olfactory system is hyper-sensitive to this "rotten cabbage" smell, even a 99% efficient scrubbing system can allow enough fugitive emissions to evacuate a laboratory building. Eliminating this odor requires understanding the reaction mechanism and employing a kinetically driven, multi-stage scrubbing strategy.

Mechanistic Root Cause

The generation of


 is not an avoidable side reaction; it is the fundamental elimination step that drives the formation of the imidazoline ring. Nucleophilic attack by the diamine on the isothiourea carbon forms a tetrahedral intermediate. Subsequent intramolecular cyclization forces the elimination of the methanethiolate leaving group, which rapidly protonates and escapes as a gas.

Mechanism SM S-Methylisothiourea + Diamine IM Tetrahedral Intermediate SM->IM Nucleophilic Attack PROD 2-Aminoimidazoline (Target Product) IM->PROD Cyclization BYPROD Methyl Mercaptan (CH3SH Gas) IM->BYPROD Elimination

Mechanistic pathway of imidazoline synthesis releasing methyl mercaptan.

Diagnostic Q&A: Troubleshooting Scrubbing Failures

Q: I routed my reaction exhaust directly into a bleach solution, but the lab still smells. Why? A: This is a mass transfer and contact time failure. When


 gas bubbles through a liquid, the oxidation reaction only occurs at the gas-liquid interface. If you use a standard open-ended tube, the bubbles are too large, and the gas travels through the liquid faster than the oxidation kinetics can consume it.
Solution: You must use a coarse glass fritted bubbler to micronize the bubbles, maximizing surface area. Additionally, a single bleach stage is easily overwhelmed by the initial surge of gas and requires a pre-capture stage.

Q: Can I use Hydrogen Peroxide (


) instead of Sodium Hypochlorite (Bleach) to avoid chlorinated byproducts? 
A:  It is highly discouraged for laboratory-scale methyl mercaptan scrubbing unless transition metal catalysts are employed. Research demonstrates that under weakly alkaline conditions, 

only achieves approximately 45% removal efficiency for

, whereas NaOCl achieves >97%[3][4]. Furthermore,

rapidly decomposes in the highly basic environments required to keep mercaptans in their water-soluble thiolate form[5].

Q: Why did my scrubber liquid get sucked back into my hot reaction flask, ruining my synthesis? A: As your reaction completes or cools, the vapor pressure inside the reaction flask drops, creating a partial vacuum. This pressure differential pulls the scrubber liquid backward. Solution: You must install an empty "anti-suckback" trap between the reaction vessel and the first liquid scrubber. This is a non-negotiable safety standard for all gas-generating closed systems.

Quantitative Scrubbing Matrix

To design an effective system, we must compare the chemical behavior of common scrubbing reagents against


.
Scrubbing ReagentMechanism of ActionOptimal pHRemoval EfficiencyPrimary ByproductsVerdict
Water (

)
Physical dissolutionNeutral< 50%[3]Dissolved

Ineffective alone.
Sodium Hydroxide (NaOH) Acid-Base Neutralization> 11~99% (Reversible)[6]Sodium thiomethylateExcellent for Stage 1 capture.
Hydrogen Peroxide (

)
Mild Oxidation8 - 10~45%[3]Dimethyl disulfideInsufficient without catalysts.
Sodium Hypochlorite (NaOCl) Strong Oxidation> 9> 97%[3]MethanesulfonatesExcellent for Stage 2 destruction.
Self-Validating Standard Operating Procedure (SOP)

To achieve absolute odor control, utilize a Dual-Stage Alkaline-Oxidative Scrubber . This system separates the bulk capture of the gas from its chemical destruction, preventing the rapid depletion of the oxidizer.

ScrubberSetup RXN Reaction Flask (Generates CH3SH) TRAP Empty Trap (Anti-Suckback) RXN->TRAP Raw Gas S1 Stage 1: 1M NaOH (Forms CH3SNa) TRAP->S1 CH3SH S2 Stage 2: 10% NaOCl (Oxidizes to Sulfonate) S1->S2 Residual Gas VENT Fume Hood Exhaust S2->VENT Clean Exhaust

Configuration of a dual-stage wet scrubber system for methyl mercaptan.

Step-by-Step Methodology:

  • Assemble the Anti-Suckback Trap: Connect the exhaust port of your reaction condenser to an empty heavy-walled vacuum flask using chemically resistant tubing (e.g., Tygon or PTFE). Ensure the inlet tube sits above the bottom of the flask to prevent liquid bridging.

  • Prepare Stage 1 (Alkaline Capture): Fill a second flask with 1.0 M NaOH. Connect the exhaust of the empty trap to a coarse glass fritted bubbler submerged at least 5 cm deep into the NaOH solution.

    • Causality: The high pH immediately deprotonates

      
       (
      
      
      
      ~10.3) into non-volatile sodium thiomethylate (
      
      
      ), capturing the bulk of the gas and preventing it from overwhelming the oxidizer[4].
  • Prepare Stage 2 (Oxidative Destruction): Fill a third flask with commercial bleach (10-12% NaOCl) adjusted to pH > 9 with a small amount of NaOH. Connect the exhaust of Stage 1 to a fritted bubbler submerged in Stage 2.

    • Causality: Any fugitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       escaping Stage 1 is irreversibly oxidized to water-soluble, odorless methanesulfonates.
      
  • System Validation (The Self-Validating Step): Tape a strip of lead acetate test paper to the final exhaust vent of Stage 2. If the paper remains white throughout the synthesis, the scrubber is successfully containing all sulfur species. If it darkens to brown/black, Stage 1 is saturated and solutions must be replaced immediately.

  • Post-Reaction Quenching: Do not acidify the Stage 1 flask during cleanup, as this will violently release the trapped

    
     back into the air. Instead, slowly pour the Stage 2 bleach into the Stage 1 flask inside the fume hood, stir for 30 minutes to oxidize the trapped thiomethylate, and then dispose of the neutralized aqueous waste.
    
References
  • National Institutes of Health (NIH). "Methanethiol | CH3SH | CID 878." PubChem. Available at:[Link]

  • Couvert, A., et al. "Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide—Application to a laboratory plant." Chemical Engineering Science 61.22 (2006): 7240-7248. Available at:[Link]

  • Charron, I., et al. "Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide--stabilisation of the scrubbing solution." Environmental Science & Technology 40.24 (2006): 7881-7885. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactivity of 2-(Methylsulfanyl)imidazolidine with Anilines

Case ID: RXN-IMI-SMe-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming Kinetic Inertia in 2-Aminoimidazoline Synthesis[1] Diagnostic Workflow & Decision Matrix Before altering your cu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RXN-IMI-SMe-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming Kinetic Inertia in 2-Aminoimidazoline Synthesis[1]

Diagnostic Workflow & Decision Matrix

Before altering your current setup, determine the precise failure mode using the logic flow below. This diagram correlates observed symptoms with mechanistic bottlenecks.

TroubleshootingFlow Start START: Reaction Stalled/Low Yield CheckSM Check Starting Material (SM) State Start->CheckSM IsSalt Is 2-SMe-Imidazoline a Salt (HI/HCl)? CheckSM->IsSalt FreeBase Free Base Used IsSalt->FreeBase No SaltForm Salt Form Used IsSalt->SaltForm Yes Sol_Acid CRITICAL: Add Acid Catalyst (AcOH or TMSCl) FreeBase->Sol_Acid Lack of Electrophilic Activation AnilineType Analyze Aniline Electronics SaltForm->AnilineType Sol_Temp Increase T > 100°C (Switch to Toluene/Amyl Alcohol) AnilineType->Sol_Temp Electron Neutral/Rich Sol_MW Apply Microwave Irradiation (120-150°C, sealed) AnilineType->Sol_MW Electron Deficient (EWG) Sol_Acid->AnilineType

Figure 1: Diagnostic decision tree for identifying the root cause of low reactivity based on reactant state and nucleophile electronics.

Core Chemistry & Causality Analysis[1]

The reaction between 2-(methylsulfanyl)imidazolidine (1) and anilines is a nucleophilic substitution at an


 carbon.[1] The low reactivity you are experiencing is likely due to a mismatch between the electrophilicity of the amidine carbon  and the nucleophilicity of the aniline .
The Mechanistic Bottleneck
  • Leaving Group Inertia: While the methylthio (-SMe) group is a leaving group, it is a "pseudo-halogen."[1] In the neutral imidazoline form, the C-2 carbon is not sufficiently electrophilic to be attacked by a weak nucleophile like aniline (

    
    ).[1]
    
  • The Activation Requirement: The reaction rate is orders of magnitude faster if the imidazoline ring is protonated (or alkylated) at N-3.[1] This converts the substrate into a cationic species, significantly lowering the LUMO energy and inviting nucleophilic attack.

  • Equilibrium & Entropy: The expulsion of methanethiol (MeSH) is the driving force. If MeSH remains solubilized or the system is closed without a scavenger, the equilibrium may not shift forward.

Data: Reactivity Profiles
VariableImpact on ReactivityRecommendation
Substrate Form High: HI/HCl salts are pre-activated.[1] Free bases are sluggish.Always use the hydroiodide (HI) salt or add 1.0 eq. of acid.
Aniline Electronics Critical: EWGs (e.g., -Cl, -NO2) deactivate the aniline.Requires high heat (>120°C) or microwave forcing.[1]
Solvent Polarity Moderate: Polar protic solvents stabilize the transition state.Use EtOH, n-BuOH, or Glacial Acetic Acid.

Troubleshooting Guide (Q&A)

Q1: I am using the free base of 2-(methylthio)imidazoline and getting <10% conversion. Why?

The Causality: The neutral free base lacks the cationic character required to activate the C-2 position. The orbital overlap between the aniline's lone pair and the imidazoline's


 system is poor.
The Fix:  You must activate the electrophile.
  • Immediate Action: Add 1.0–1.2 equivalents of Glacial Acetic Acid (AcOH) or Hydroiodic Acid (HI) to the reaction mixture.[1] This protonates the imidazoline ring, creating a highly reactive cation.

  • Reference: This mimics the reactivity of the hydroiodide salt intermediate commonly cited in clonidine analogue synthesis [1].

Q2: My aniline has electron-withdrawing groups (e.g., 2,6-dichloroaniline). Refluxing in ethanol shows no product.

The Causality: Ethanol reflux (78°C) provides insufficient thermal energy to overcome the activation barrier for deactivated anilines. The nucleophilicity is too low. The Fix: Increase the thermal ceiling.

  • Protocol Shift: Switch solvent to n-Amyl Alcohol (1-Pentanol) or Toluene .[1]

  • Target Temperature: 130°C – 140°C.

  • Self-Validating Check: You must detect the "rotten cabbage" smell of methanethiol (MeSH) gas evolving.[1] If you don't smell/detect MeSH, the reaction is not proceeding. Ensure proper ventilation/scrubbing.[1]

Q3: The reaction turns black/tarry, but TLC shows starting material remains.

The Causality: Oxidative decomposition of the aniline or polymerization of the imidazoline is outcompeting the substitution. This often happens in the presence of oxygen at high temperatures. The Fix: Inert atmosphere and scavenger.

  • Action: Run the reaction under a strict Nitrogen or Argon balloon.

  • Optimization: Add a "soft" Lewis Acid like TMSCl (Trimethylsilyl chloride) which can activate the imidazoline and also scavenge water/impurities, though strictly anhydrous conditions are then required.

Optimized Experimental Protocols

Protocol A: The "Standard" Hydroiodide Method (Recommended)

Best for: Standard anilines and moderate electron-deficient substrates.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a bleach trap for MeSH), charge:

    • 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide (1.0 equiv)[1]

    • Substituted Aniline (1.2 – 1.5 equiv)[1]

    • Solvent: Methanol or Ethanol (0.5 M concentration).[1]

  • Reaction: Heat to reflux (65-78°C) for 12–24 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the highly polar HI salt (stays at baseline in non-polar eluents) and the appearance of a less polar product.

    • Visual: Evolution of gas bubbles (MeSH) indicates success.[1]

  • Workup:

    • Concentrate in vacuo.

    • The residue is the HI salt of the product. Triturate with Acetone or Ether to precipitate the pure salt.

    • Note: If the free base is required, partition between 1N NaOH and DCM.

Protocol B: Microwave-Assisted Synthesis (High Energy)

Best for: Sterically hindered (ortho-substituted) or highly deactivated anilines.[1]

  • Setup: In a microwave-safe vial (e.g., 10 mL), combine:

    • 2-(Methylsulfanyl)imidazoline (Free base or salt) (1.0 equiv)[1]

    • Aniline (2.0 equiv)[1]

    • Acetic Acid (glacial, 2-3 drops per mmol) OR use n-Butanol as solvent.[1]

  • Parameters:

    • Temperature: 140°C

    • Time: 30 – 60 minutes

    • Power: Dynamic/High absorption.

  • Why this works: Microwave heating provides direct kinetic energy to the polar intermediates, overcoming the steric/electronic barrier much faster than conductive heating [2].

Alternative Routes (When SMe Fails)

If the SMe displacement remains stubborn (e.g., with 2,4-dinitroaniline), the SMe group is likely too stable. Switch to the Mercuric Desulfurization or Chloro-imidazoline route.[1]

  • Mercury Promoted: Add

    
     (Caution: Toxic) to the reaction. Mercury coordinates avidly to the sulfur, making it an exceptional leaving group.
    
  • Chloro-Analog: Convert the urea to 2-chloroimidazoline using

    
    , then react with aniline. The -Cl group is significantly more reactive than -SMe.[1]
    

References

  • Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues.[2][3] Quantitative correlations. Journal of Medicinal Chemistry, 19(8), 1049–1054. [Link]

  • Munk, S. A., et al. (1997).[4] Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18–23. [Link]

  • Arrowsmith, M., Hill, M. S., & Kociok-Köhn, G. (2015).[5] Group 2 Catalysis for the Atom-Efficient Synthesis of Imidazolidine and Thiazolidine Derivatives.[1][5] Chemistry – A European Journal, 21(29), 10548–10557. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 2-(Methylsulfanyl)imidazolidine Displacement Reactions

Welcome to the technical support center for optimizing displacement reactions involving 2-(methylsulfanyl)imidazolidine and its derivatives. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing displacement reactions involving 2-(methylsulfanyl)imidazolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection to maximize reaction efficiency, yield, and purity. Here, we will delve into the mechanistic underpinnings of these choices and provide practical, actionable troubleshooting advice.

Introduction: The Critical Role of the Solvent

The displacement of the methylsulfanyl (-SMe) group from a 2-(methylsulfanyl)imidazolidine core is a cornerstone reaction for the synthesis of a diverse array of guanidine-containing compounds. The reaction proceeds via nucleophilic substitution, where an incoming nucleophile (typically an amine) replaces the methylthio moiety. While seemingly straightforward, the success of this transformation is profoundly influenced by the choice of solvent. The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby dictating the reaction pathway and outcome.

The reaction can be conceptualized as a nucleophilic substitution at a carbon atom that is part of a C=N double bond, analogous in some respects to nucleophilic aliphatic substitution. The methylsulfanyl group is an effective leaving group, particularly after activation (e.g., by alkylation to form a sulfonium salt). The choice of solvent can influence whether the reaction proceeds through a more SN1-like or SN2-like mechanism.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted advice.

Question: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Inadequate Solvation of the Nucleophile: If your nucleophile is an anion or a highly polar neutral molecule, a non-polar solvent may not be sufficient to dissolve it, leading to a slow or incomplete reaction.

    • Solution: Switch to a more polar solvent. For many amine nucleophiles, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can effectively solvate the reactants.[3][4] In some cases, polar protic solvents like ethanol or methanol can also be effective, especially if the nucleophile can participate in hydrogen bonding.[5]

  • Poor Leaving Group Stabilization: The departing methylthiolate (or a related species) needs to be stabilized.

    • Solution: Polar protic solvents are particularly adept at stabilizing anionic leaving groups through hydrogen bonding.[6][7] If you are using a polar aprotic solvent and suspect leaving group departure is rate-limiting, consider a switch to a protic solvent or a mixture.

  • Side Reactions: The solvent itself might be reacting with your starting materials or intermediates, or it may be promoting undesired side reactions.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. If you suspect solvent-mediated decomposition, choose a more inert solvent. For instance, if you are using a reactive solvent like an alcohol at high temperatures, consider switching to a more stable ether like THF or dioxane, or a non-polar solvent like toluene if solubility permits.

Question: I am observing significant formation of side products. How can I improve selectivity?

Possible Causes & Solutions:

  • Solvent-Dependent Chemoselectivity: The solvent can dramatically alter the chemoselectivity of a reaction, favoring one reaction pathway over another.[8] For instance, a solvent might promote an undesired elimination reaction over the desired substitution.

    • Solution: A systematic solvent screen is the most effective way to address this. Test a range of solvents with varying polarities and proticities. For example, compare the reaction in a polar aprotic solvent (e.g., acetonitrile), a polar protic solvent (e.g., isopropanol), and a non-polar aprotic solvent (e.g., toluene).

  • Reaction with the Solvent: Some solvents can act as nucleophiles. For example, if you are running the reaction in an alcohol (a protic solvent) at elevated temperatures, you might observe the formation of an O-alkylated byproduct.

    • Solution: Switch to a non-nucleophilic solvent of similar polarity. For example, if you are using methanol, you could try acetonitrile or DMF.

Question: My reaction is very slow. How can I increase the reaction rate?

Possible Causes & Solutions:

  • Suboptimal Solvent Polarity for the Transition State: The polarity of the solvent plays a crucial role in stabilizing the transition state of the reaction. For an SN2-type reaction, a polar aprotic solvent is often ideal because it solvates the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.[4][9] For an SN1-type reaction, a polar protic solvent is preferred as it stabilizes the carbocation-like intermediate.[1][10]

    • Solution: If you suspect an SN2 mechanism, try switching from a protic solvent to a polar aprotic solvent like acetone, acetonitrile, DMF, or DMSO.[4] Conversely, if an SN1 pathway is more likely (e.g., with a highly substituted substrate), a polar protic solvent like water, methanol, or ethanol would be a better choice.[10]

  • Insufficient Reaction Temperature: The reaction may simply require more thermal energy to proceed at a reasonable rate.

    • Solution: Before changing the solvent, try increasing the reaction temperature. Ensure the chosen solvent has a boiling point that allows for the desired temperature to be reached safely. If your current solvent has a low boiling point, you will need to switch to a higher-boiling solvent (e.g., from dichloromethane to toluene or DMF).

Frequently Asked Questions (FAQs)

Q1: What are the key solvent parameters I should consider for this reaction?

The most critical parameters are:

  • Polarity (Dielectric Constant): Higher polarity generally favors the dissolution of charged or polar reactants and can stabilize charged intermediates and transition states.[6]

  • Proticity: Protic solvents (e.g., water, alcohols) have acidic protons and can act as hydrogen bond donors. They are excellent at solvating anions (like leaving groups). Aprotic solvents (e.g., DMF, DMSO, acetone) lack acidic protons and are poor at solvating anions, which can make nucleophiles more reactive.[4][7]

  • Boiling Point: This determines the temperature range you can run your reaction at.

  • Solubilizing Power: The solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently.

Q2: How do I choose a starting solvent for a new 2-(methylsulfanyl)imidazolidine displacement reaction?

A good starting point is often a polar aprotic solvent like DMF or acetonitrile . These solvents are generally good at dissolving a wide range of organic molecules and promote many nucleophilic substitution reactions.[3] If the reaction is slow or gives a low yield, you can then move to a polar protic solvent like ethanol or isopropanol , especially if your nucleophile is a primary or secondary amine.[5]

Q3: Can I use a mixture of solvents?

Absolutely. Using a co-solvent can be a powerful strategy to fine-tune the properties of the reaction medium. For example, adding a small amount of a polar solvent like DMF to a less polar solvent like THF can significantly improve the solubility of a polar reactant without drastically changing the overall solvent character.

Q4: Are there any "green" or more environmentally friendly solvent options?

Yes, there is a growing emphasis on using greener solvents in chemical synthesis. For this type of reaction, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) as a replacement for THF, or cyclopentyl methyl ether (CPME) . Ethanol is also considered a relatively green solvent. Computational tools and solvent selection guides can assist in identifying more sustainable options.[11][12]

Experimental Protocols

Protocol 1: General Procedure for a Displacement Reaction
  • To a solution of the 2-(methylsulfanyl)imidazolidine derivative (1.0 eq) in the chosen solvent (e.g., DMF, 0.5 M), add the amine nucleophile (1.1 - 1.5 eq).

  • If the nucleophile is an amine salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq) may be required.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate workup procedure. This may involve dilution with water and extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Solvent Screening Workflow

This protocol outlines a method for systematically comparing the effect of different solvents on your reaction.[4]

  • Preparation: In parallel reaction vials, place equal amounts of the 2-(methylsulfanyl)imidazolidine starting material.

  • Solvent Addition: To each vial, add a precise volume of a different anhydrous solvent (e.g., DMF, DMSO, acetonitrile, ethanol, THF, toluene).

  • Reactant Addition: Add the nucleophile and any necessary base to each vial.

  • Reaction: Place all vials in a heating block set to the desired temperature and stir.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it (e.g., by diluting in a suitable solvent), and analyze by LC-MS or GC to determine the conversion to the product.

  • Analysis: Plot the percentage conversion versus time for each solvent to determine the optimal solvent for your reaction.

Data Presentation

Table 1: Hypothetical Solvent Screen Results for the Reaction of 2-(Methylsulfanyl)imidazolidine with Benzylamine

SolventPolarity (Dielectric Constant)TypeTemperature (°C)Time (h)Conversion (%)
Toluene2.4Non-polar Aprotic8024<5
THF7.6Polar Aprotic602435
Acetonitrile37.5Polar Aprotic801285
Ethanol24.5Polar Protic801270
DMF36.7Polar Aprotic808>95
DMSO46.7Polar Aprotic808>95

This data is illustrative and actual results may vary depending on the specific substrates and conditions.

Visualizations

Reaction Mechanism and Solvent Influence

The following diagram illustrates the general mechanism and highlights where the solvent exerts its influence.

G cluster_0 Reaction Pathway cluster_1 Solvent Effects Reactants 2-(Methylsulfanyl)imidazolidine + Nucleophile TS Transition State Reactants->TS Rate-determining step Intermediate Tetrahedral Intermediate (optional) TS->Intermediate Products Guanidine Product + MeSH Intermediate->Products Solvent Solvent Choice (Polar/Non-polar, Protic/Aprotic) Solvation_R Solvates Reactants Solvent->Solvation_R Solvation_TS Stabilizes/Destabilizes Transition State Solvent->Solvation_TS Solvation_P Solvates Products Solvent->Solvation_P Solvation_R->Reactants Solvation_TS->TS Solvation_P->Products solvent_selection_workflow start Start: New Displacement Reaction initial_choice Initial Solvent Choice: Polar Aprotic (e.g., DMF, ACN) start->initial_choice run_reaction Run Reaction at RT or 50°C initial_choice->run_reaction check_conversion Check Conversion after 4-12h run_reaction->check_conversion good_conversion >80% Conversion? check_conversion->good_conversion optimize Optimize Temperature & Time good_conversion->optimize Yes low_conversion Low Conversion good_conversion->low_conversion No success Successful Protocol optimize->success troubleshoot Troubleshoot low_conversion->troubleshoot solubility_issue Solubility Issue? troubleshoot->solubility_issue change_solvent_polar Switch to more polar solvent (e.g., DMSO) solubility_issue->change_solvent_polar Yes slow_rate Slow Rate? solubility_issue->slow_rate No change_solvent_polar->run_reaction increase_temp Increase Temperature slow_rate->increase_temp Yes switch_solvent_type Consider Polar Protic Solvent (e.g., EtOH, IPA) slow_rate->switch_solvent_type No increase_temp->run_reaction switch_solvent_type->run_reaction

Caption: Decision tree for solvent selection.

References

  • Bartoli, G., & Todesco, P. E. (1978). The element effect in nucleophilic aromatic substitution. Accounts of Chemical Research, 10(4), 125-132.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Chrominfo. [Link]

  • LibreTexts. (2021, August 11). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute. [Link]

  • LibreTexts. (2021, August 11). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{2][6][13]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246. [Link]

  • Alcon, M., et al. (1998). Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

  • University of Calgary. (n.d.). Summary of Nucleophilic Substitution Reactions. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Evaluation of Strategies for the Synthesis of the Guanidine Hemiaminal Portion of Palau'amine. The Journal of organic chemistry, 72(19), 7044–7055. [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3302. [Link]

  • Mayr, H., et al. (2018). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. Chemistry – An Asian Journal, 13(17), 2420-2433. [Link]

  • The Raj Group. (2024, October 8). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Journal of the American Chemical Society. [Link]

  • Chemistry by Dr. Anunabha Das. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction [Video]. YouTube. [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. International Journal of Molecular Sciences, 24(13), 10831. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Methylsulfanyl)imidazolidine

Welcome to the technical support center for the purification of 2-(Methylsulfanyl)imidazolidine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Methylsulfanyl)imidazolidine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The information presented here is grounded in fundamental chemical principles to ensure both technical accuracy and practical applicability in a laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-(Methylsulfanyl)imidazolidine. Each problem is presented in a question-and-answer format, offering detailed explanations and step-by-step solutions.

Q1: My 2-(Methylsulfanyl)imidazolidine is "oiling out" instead of forming crystals upon cooling. What's causing this and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solute is significantly impure or when the solution is cooled too rapidly.[1] The high concentration of impurities can lower the melting point of the mixture, causing it to separate as a supercooled liquid.

Causality and Solution:

  • Re-dissolve and Add More Solvent: The most straightforward solution is to heat the solution to redissolve the oil and then add a small amount of additional hot solvent.[1] This decreases the saturation of the solution, which can favor slower, more controlled crystal growth upon cooling.

  • Slow Cooling is Crucial: Rapid cooling often leads to supersaturation and oiling out.[1][2] To prevent this, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[2] Once at room temperature, you can then proceed to cool it further in an ice bath to maximize yield.

  • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the impure compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy.[3] Heating the solution again to clarify it and then allowing it to cool slowly can promote crystal formation.

Q2: I'm getting a very low yield of purified 2-(Methylsulfanyl)imidazolidine after recrystallization. What are the likely causes and how can I improve my recovery?

A2: A low yield is a frequent issue in recrystallization and can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (the "mother liquor").

Causality and Solution:

  • Excessive Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product.[1][4] While the compound is less soluble in the cold solvent, some will always remain dissolved. Using the minimum amount of near-boiling solvent is key to achieving a good recovery.[4]

    • To remedy this: If you suspect you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution and then attempt the cooling and crystallization process again.[1]

  • Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities that need to be removed by hot filtration, the solution can cool and crystallize on the filter paper or in the funnel stem.

    • To prevent this: Use a pre-heated funnel and receiving flask. You can also add a small excess of the hot solvent before filtration to keep the compound dissolved. This excess solvent can be evaporated after filtration.

  • Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.

    • Actionable Step: Conduct small-scale solubility tests with a variety of solvents to find the optimal one for 2-(Methylsulfanyl)imidazolidine.

Q3: No crystals are forming even after my solution of 2-(Methylsulfanyl)imidazolidine has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The failure of crystals to form from a cooled solution is often due to a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[1][4]

Inducing Crystallization:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[1][2][4] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.

  • Seeding: If you have a small crystal of pure 2-(Methylsulfanyl)imidazolidine, add it to the supersaturated solution.[1][2][4] This "seed crystal" acts as a template for further crystal growth.

  • Solvent Evaporation: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of the solvent and then allow it to cool again.

  • Vapor Diffusion: For small quantities, you can dissolve your compound in a solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble).[5] The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of your compound and promoting slow crystal growth.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of 2-(Methylsulfanyl)imidazolidine.

Q1: What is a good starting solvent for the recrystallization of 2-(Methylsulfanyl)imidazolidine?

A1: The choice of solvent is critical for a successful recrystallization. For imidazolidine derivatives, a range of solvents can be effective depending on the specific substituents. Based on literature for similar compounds, good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are often good choices for polar organic molecules.[6][7]

  • Water: Depending on the polarity of the impurities, water can be a suitable solvent, sometimes in a mixed system with an alcohol.[6]

  • Mixed Solvent Systems: A combination of a soluble solvent and an anti-solvent can be very effective. For instance, dissolving the compound in a minimal amount of a more polar solvent like ethanol and then adding a less polar solvent like hexane or toluene until turbidity is observed can be a powerful purification technique.

A systematic approach to solvent selection is recommended, as outlined in the workflow below.

Q2: How do I perform a hot filtration to remove insoluble impurities?

A2: Hot filtration is necessary when your crude 2-(Methylsulfanyl)imidazolidine contains impurities that do not dissolve in the hot recrystallization solvent.[3]

Step-by-Step Protocol:

  • Prepare the Setup: Place a stemless or short-stemmed funnel with fluted filter paper into the top of a clean Erlenmeyer flask.

  • Preheat the Apparatus: Heat the receiving flask and funnel on a hot plate or in an oven before filtration. This prevents the solution from cooling and crystallizing prematurely.

  • Dissolve the Crude Product: In a separate flask, dissolve the impure compound in a minimal amount of the near-boiling solvent. Add a small excess of solvent (5-10%) to account for evaporation during filtration.

  • Filter Quickly: Pour the hot solution through the preheated funnel into the receiving flask.

  • Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

  • Concentrate if Necessary: If an excess of solvent was used, gently boil the filtrate to remove the excess before allowing it to cool and crystallize.

Q3: My purified 2-(Methylsulfanyl)imidazolidine crystals are colored. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[3]

Decolorization Protocol:

  • Dissolve the Compound: Dissolve the impure, colored 2-(Methylsulfanyl)imidazolidine in the appropriate amount of hot solvent.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Add Activated Charcoal: Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Reheat and Mix: Gently reheat the solution to boiling for a few minutes while swirling to ensure the colored impurities are adsorbed onto the charcoal.

  • Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.

  • Crystallize: Allow the colorless solution to cool slowly to form pure crystals.

Section 3: Visualized Workflows and Data

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent for the recrystallization of 2-(Methylsulfanyl)imidazolidine.

Solvent_Selection Start Start: Impure 2-(Methylsulfanyl)imidazolidine Solubility_Test Perform Small-Scale Solubility Tests Start->Solubility_Test Hot_Soluble Is it soluble in hot solvent? Solubility_Test->Hot_Soluble Cold_Insoluble Is it insoluble in cold solvent? Hot_Soluble->Cold_Insoluble  Yes Try_Another Try Another Solvent Hot_Soluble->Try_Another  No Good_Solvent Good Single Solvent Found Cold_Insoluble->Good_Solvent  Yes Consider_Mixed Consider Mixed Solvent System Cold_Insoluble->Consider_Mixed  No Try_Another->Solubility_Test Dissolve_Good Dissolve in 'Good' Solvent (Hot) Consider_Mixed->Dissolve_Good Add_Poor Add 'Poor' Solvent (Anti-solvent) until cloudy Dissolve_Good->Add_Poor Heat_Clear Heat to Clarify Add_Poor->Heat_Clear Cool_Crystals Cool to Form Crystals Heat_Clear->Cool_Crystals

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds, non-flammable.
Ethanol785.2Good general-purpose solvent, flammable.
Methanol656.6Similar to ethanol but more volatile, toxic.
Isopropanol824.3Less volatile than ethanol.
Acetone565.1High solvent power, very volatile.
Ethyl Acetate774.4Moderately polar, good for a range of compounds.
Toluene1112.4Good for non-polar compounds, high boiling point.
Hexane690.1Very non-polar, often used as an anti-solvent.

This table provides general guidance. Experimental verification of solubility is essential.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). OChemPal. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Guide for crystallization. (n.d.). A Practical Guide to Small Molecule X-Ray Crystallography. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. (2012). Google Patents.
  • El Moutaouakil Ala Allah, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 3-ethyl-2-(methylsulfanyl)-5,5-diphenyl-3H-imidazol-4(5H)-one (Thiophenytoin analogue). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 166–171. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Side Reactions in the Displacement of Methylthio Groups

Welcome to the Technical Support Center for methylthio group displacement reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methylthio group displacement reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substituting methylthio (-SMe) groups, particularly in the context of nucleophilic aromatic substitution (SNAr). As a moderately effective leaving group, the -SMe moiety presents unique challenges.[1] This resource provides in-depth, field-tested answers to common problems, helping you optimize your reaction conditions and suppress unwanted side reactions.

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for displacing a methylthio group from an aromatic ring?

The most common mechanism for displacing a methylthio group from an activated aromatic ring is Nucleophilic Aromatic Substitution (SNAr) .[1] This is a two-step addition-elimination process:[2]

  • Addition of the Nucleophile: A potent nucleophile (Nu⁻) attacks the carbon atom bearing the methylthio group (the ipso-carbon). This attack is only feasible if the aromatic ring is "activated," meaning it possesses strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, at positions ortho and/or para to the leaving group.[3][4] This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored when the methylthiolate anion (-SMe) is expelled as the leaving group.[2]

The presence of EWGs is critical as they delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.[2]

Caption: General SNAr mechanism for methylthio group displacement.

Q2: Why is the methylthio (-SMe) group only a 'moderately good' leaving group?

The effectiveness of a leaving group is related to the stability of the anion it forms. Good leaving groups are typically the conjugate bases of strong acids.[5] The methylthiolate anion (CH₃S⁻) is the conjugate base of methanethiol (CH₃SH), which has a pKa of ~10.4. While more acidic than alcohols, it is not as acidic as hydrohalic acids or sulfonic acids.

This moderate leaving group ability means that displacement reactions often require forcing conditions, such as elevated temperatures or highly activated substrates, which in turn can promote side reactions.[1] For comparison, the methylsulfonyl group (-SO₂Me) is an excellent leaving group because its conjugate acid, methanesulfonic acid, is extremely strong (pKa ~ -1.9).[5] This difference in reactivity is substantial; studies have shown a methylsulfonyl derivative can be over 850,000 times more reactive than its methylthio counterpart in certain SNAr reactions.[5]

Q3: What are the most common side reactions I should anticipate?

The primary side reactions encountered during methylthio group displacement are:

  • Oxidation of the Sulfur Atom: The divalent sulfur of the methylthio group is susceptible to oxidation, forming methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) species.[1][6]

  • N- or O-Methylation of the Nucleophile: Instead of acting as a leaving group, the methylthio substituent can sometimes serve as a methyl source, leading to undesired methylation of amine or alcohol nucleophiles.[7][8]

  • Displacement of Other Groups: On highly activated rings, particularly those with nitro groups, the nucleophile may displace a nitro group instead of the intended methylthio group.[1][9]

  • Benzyne Formation: Under conditions involving very strong bases (like NaNH₂) and unactivated aryl halides, an elimination-addition reaction can occur via a highly reactive benzyne intermediate, leading to a mixture of products.[3][10]

Troubleshooting Guide
Problem 1: My reaction has stalled or shows very low conversion to the desired product.

Probable Cause A: Insufficient Ring Activation The SNAr mechanism relies heavily on the stabilization of the Meisenheimer complex by electron-withdrawing groups (EWGs). If your aromatic ring lacks strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the -SMe group, the reaction will be inherently sluggish.[1][4]

Solution:

  • Re-evaluate Your Substrate: If possible, redesign the synthesis to use a substrate with more or stronger EWGs. The more EWGs present, the milder the conditions required.[3]

  • Increase Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1] Incrementally increase the reaction temperature (e.g., in 20 °C steps) while monitoring by TLC or LC-MS. Microwave irradiation can dramatically accelerate these reactions, often reducing times from hours to minutes.[3]

  • Use a Stronger Nucleophile: If your nucleophile is weak (e.g., a neutral amine or alcohol), deprotonate it first with a non-nucleophilic strong base (like NaH or KHMDS) to generate the more potent anionic form.[3]

Probable Cause B: Poor Solvent Choice The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate and deactivate the anionic nucleophile through hydrogen bonding, slowing the reaction.[11]

Solution:

  • Switch to a Polar Aprotic Solvent: Solvents like DMSO, DMF, NMP, or acetonitrile are preferred.[1][11] They solvate the counter-ion (e.g., K⁺) of the nucleophile but leave the anion "naked" and highly reactive.[3] Be aware that some of these solvents, like DMF, can decompose in the presence of strong bases to form nucleophilic byproducts.[3]

Problem 2: I am observing significant formation of sulfoxide (-S(O)Me) and sulfone (-SO₂Me) byproducts.

Probable Cause: Unintentional Oxidation The sulfur atom in the methylthio group is electron-rich and can be easily oxidized, especially at the elevated temperatures often required for displacement.[1] The oxidant can be atmospheric oxygen, peroxides present in solvents, or other oxidizing agents in the reaction mixture.

Solution:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. This removes dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is crucial for reactions requiring prolonged heating.

  • Use Fresh, High-Purity Reagents: Use freshly opened solvents and reagents to minimize the presence of peroxide impurities that can form during storage.

  • Consider an Antioxidant: In sensitive cases, adding a small amount of a radical inhibitor or antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with the desired reaction.

Mechanism of Oxidation: Oxidation converts the moderate -SMe leaving group into the much better -SO₂Me leaving group. While this might seem beneficial, it often occurs uncontrollably and can lead to a mixture of products and further side reactions. In fact, intentional oxidation of -SMe to -SO₂Me is a common strategy to facilitate difficult substitutions, but it must be performed as a separate, controlled step before introducing the nucleophile.[5]

Caption: Oxidation pathway of the methylthio group.

Problem 3: My nucleophile (e.g., R-NH₂) is being methylated (to R-NHMe) instead of displacing the -SMe group.

Probable Cause: Competing SN2 Reaction This is a classic case of competing reaction pathways. The nucleophile, instead of attacking the aromatic ring (SNAr), is attacking the methyl group of the -SMe substituent in an SN2-type fashion. S-adenosyl methionine (SAM) is a biological methylating agent that operates on this principle, where a nucleophile attacks the methyl group attached to a positively charged sulfur.[12] While the sulfur in Ar-SMe is not positively charged, this pathway can still occur, especially with soft nucleophiles at high temperatures.

Solution:

  • Lower the Reaction Temperature: SN2 reactions have their own activation energy. Lowering the temperature may slow the undesired methylation more than the desired SNAr reaction.

  • Use a More Hindered Base: If a base is used to deprotonate the nucleophile, switch to a bulkier, non-nucleophilic base (e.g., LiHMDS, KOtBu). This minimizes the concentration of free, highly reactive nucleophile that could engage in methylation.

  • Modify the Nucleophile: If possible, use a more sterically hindered nucleophile. The increased steric bulk around the nucleophilic center will disfavor the SN2 attack on the small methyl group.

  • Change the Solvent: The choice of solvent can influence the selectivity. Experiment with different polar aprotic solvents to find one that favors the SNAr pathway.

Data Summary and Protocols
Table 1: Troubleshooting Guide Summary
Problem ObservedProbable CauseKey Solutions & Recommendations
Low/No Conversion Insufficient ring activationUse substrate with more/stronger EWGs; Increase temperature; Use microwave irradiation.[1][3]
Weak nucleophilePre-deprotonate with a strong, non-nucleophilic base (e.g., NaH).[3]
Inappropriate solventUse polar aprotic solvents (DMSO, DMF, NMP).[1]
Sulfoxide/Sulfone Formation Oxidation by air/impuritiesDegas solvents; Run under inert (N₂/Ar) atmosphere; Use fresh reagents.[1]
Nucleophile Methylation Competing SN2 attackLower reaction temperature; Use a bulkier nucleophile or base.[7]
Unidentified Byproducts Displacement of other groupsLower temperature; Use a less aggressive nucleophile if possible.[9]
Benzyne formationAvoid extremely strong bases (e.g., NaNH₂); Ensure substrate is activated for SNAr.[10]
General Experimental Protocol: Displacement of an Activated Methylthio Group with an Amine

This protocol describes a general procedure for the displacement of a methylthio group from an aromatic ring activated with an electron-withdrawing group, using a secondary amine as the nucleophile.[1]

Materials:

  • Activated Aryl Methyl Sulfide (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the aryl methyl sulfide (1.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Reagent Addition: Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M with respect to the aryl methyl sulfide. Add the secondary amine (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: A troubleshooting workflow for common issues.

References
  • Bakke, J. E., & Gustafsson, J. Å. (1986). Studies on the displacement of methylthio groups by glutathione. Xenobiotica, 16(12), 1123-1130. Available from: [Link]

  • IRep. Activation of Alcohols to Nucleophilic Substitution. Available from: [Link]

  • Gouterman, M., & Kwiram, A. L. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Journal of Porphyrins and Phthalocyanines, 22(04n05), 295-322. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available from: [Link]

  • Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. (2019). 7.12: Application- Useful Sₙ2 Reactions. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. International journal of molecular sciences, 12(9), 6135–6154. Available from: [Link]

  • Booker, S. J. (2009). Radical SAM Enzymes in Methylation and Methylthiolation. Biochimica et biophysica acta, 1794(10), 10.1016/j.bbapap.2009.02.002. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Methylation. Available from: [Link]

  • L.S. College, Muzaffarpur. (2020). Methylation. Available from: [Link]

  • Fontecave, M., & Ollagnier-de-Choudens, S. (2011). The methylthiolation reaction mediated by the Radical-SAM enzymes. Journal of Biological Inorganic Chemistry, 16(1), 10.1007/s00775-010-0700-1. Available from: [Link]

  • KPU Pressbooks. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. Available from: [Link]

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available from: [Link]

  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • Calfumán, K., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893354. Available from: [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Available from: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available from: [Link]

  • ResearchGate. (2018). Side Reactions in Organic Synthesis II: Aromatic Substitutions. Available from: [Link]

  • Chemistry Learner. (2023). Methylation: Definition and Examples. Available from: [Link]

  • ChemRxiv. (2022). Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions. Available from: [Link]

  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Available from: [Link]

  • Chemistry LibreTexts. (2022). 8.8: Biological Nucleophilic Substitution Reactions. Available from: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(Methylsulfanyl)imidazolidine Against Thermal Degradation

Welcome to the Technical Support Center for 2-(methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline). This compound is a critical intermediate in organic synthesis and a highly effective passivation age...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline). This compound is a critical intermediate in organic synthesis and a highly effective passivation agent in perovskite solar cell fabrication. However, its free base form is notoriously sensitive to thermal stress. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure structural integrity during high-temperature applications.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q: What drives the thermal decomposition of the free base? A: The free base is inherently susceptible to nucleophilic attack and thermal cleavage. At temperatures exceeding 60°C, particularly in the presence of trace moisture, the C-S bond becomes highly labile. The methylthio group acts as a leaving group, leading to ring hydrolysis and the release of toxic, foul-smelling gases. According to 1, thermal decomposition primarily yields hydrogen sulfide (


), carbon oxides, and nitrogen oxides (

)[1].

Q: How does salt formation thermodynamically stabilize the molecule? A: Converting the free base to a salt, such as 2-methylthio-2-imidazoline hydroiodide (MTImI), fundamentally alters its electronic structure. Protonation occurs at the imine nitrogen, creating an amidinium cation. This positive charge is highly delocalized across the N-C-N system via resonance. This delocalization increases the bond dissociation energy of the C-S bond and sterically/electronically shields the central carbon from nucleophilic attack. Consequently, the hydroiodide salt can withstand prolonged thermal aging at 85°C without degrading, a property heavily leveraged in stabilizing2[2].

Pathway Visualization

G cluster_deg Thermal Degradation Pathway cluster_stab Stabilization Pathway FB 2-(Methylsulfanyl)imidazolidine (Free Base) Heat Thermal Stress (>60°C) & Trace Moisture FB->Heat Salt Salt Formation (+ HI / HCl) FB->Salt Cleavage C-S Bond Cleavage & Ring Hydrolysis Heat->Cleavage DegProd Degradation Products (H2S, CH3SH, NOx) Cleavage->DegProd Resonance Amidinium Cation (Resonance Stabilized) Salt->Resonance Stable Thermally Stable Salt (Withstands >100°C) Resonance->Stable

Thermal degradation vs. hydroiodide stabilization of 2-(methylsulfanyl)imidazolidine.

Troubleshooting Guide

Issue 1: Strong foul odor (thiol/sulfide) detected during solvent evaporation.

  • Root Cause: The free base is decomposing under the thermal stress of the rotary evaporator, releasing methanethiol or hydrogen sulfide[1].

  • Solution: Do not evaporate the free base at elevated temperatures. If the free base must be isolated, maintain the water bath below 30°C and use a high-vacuum pump. Alternatively, convert the compound to its hydroiodide or hydrochloride salt before evaporation.

  • Self-Validating Check: Suspend a strip of lead(II) acetate paper in the vapor path of your setup. If the paper turns black (forming PbS),

    
     is actively being generated, confirming thermal breakdown. A successfully stabilized salt will not darken the paper.
    

Issue 2: Loss of passivation efficacy during perovskite film annealing.

  • Root Cause: When used as a low-dimensional perovskite passivation layer, unprotonated or improperly crystallized amphoteric MT-Im cations can volatilize or degrade during the standard 100°C–150°C3[3].

  • Solution: Ensure strict stoichiometric control when forming the MTImI precursor. Use a mixed solvent system (e.g., DMF/DMSO) to facilitate strong coordination between the

    
     cation and the 
    
    
    
    defects prior to thermal treatment.
  • Self-Validating Check: Perform X-ray Diffraction (XRD) post-annealing. The presence of a stable 2D/3D perovskite phase without excessive

    
     peak formation confirms the structural integrity of the MTIm spacer cation[2].
    

Quantitative Data: Stability Comparison

Property / Metric2-(Methylsulfanyl)imidazolidine (Free Base)2-Methylthio-2-imidazoline Hydroiodide (MTImI)
Physical State Liquid / Low-melting solidCrystalline Powder
Thermal Onset of Degradation ~60°C (in presence of moisture)>140°C (4)[4]
Storage Requirement 2-8°C, Inert Atmosphere (Argon/

)
Room Temperature, Desiccated[1]
Perovskite Annealing Stability Poor (Volatilizes/Degrades)Excellent (Maintains >94% PCE after 360h at 85°C)[2]
Primary Degradation Products

,

, Ethylene diamine
Stable under standard processing;

/

only at extreme combustion[1]

Experimental Protocols

Protocol A: Synthesis and Isolation of Thermally Stable MTImI Salt

Causality Focus: This protocol converts the thermally labile free base into a stable amidinium salt, preventing nucleophilic degradation during isolation and long-term storage.

  • Preparation: Dissolve 10 mmol of 2-(methylsulfanyl)imidazolidine (free base) in 20 mL of anhydrous diethyl ether under an argon atmosphere.

    • Reasoning: Ether prevents premature hydrolysis, and argon displaces oxidative species that could trigger degradation.

  • Acidification: Place the reaction flask in an ice bath (0°C). Slowly add 1.05 equivalents of hydroiodic acid (HI, 57% in water) dropwise while stirring vigorously.

    • Reasoning: The exothermic protonation must be strictly controlled to prevent localized heating and premature C-S bond cleavage.

  • Precipitation: A white to pale-yellow precipitate of MTImI will form immediately. Allow the suspension to stir for 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold diethyl ether to remove unreacted free base and impurities.

  • Drying (Self-Validating Step): Dry the powder in a vacuum desiccator over

    
     for 24 hours.
    
    • Validation: Weigh the product periodically until a constant mass is achieved. The resulting powder is thermally stable and can be safely stored at room temperature[1].

Protocol B: Controlled Thermal Annealing for Perovskite Passivation

Causality Focus: Utilizing the stabilized MTImI salt to passivate Pb-based defects without degrading the organic spacer during high-temperature crystallization[3].

  • Precursor Formulation: Dissolve MTImI in a mixed solvent system of DMF/DMSO (4:1 v/v) at the required stoichiometric ratio alongside other perovskite precursors (e.g., FAI,

    
    )[2].
    
  • Spin-Coating: Spin-coat the precursor solution onto the substrate (e.g., 1100 rpm for 10s, then 4500 rpm for 36s). Apply a chlorobenzene antisolvent drip 15 seconds before the end of the cycle to induce rapid, uniform nucleation.

  • Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 10-15 minutes.

    • Reasoning: The hydroiodide salt form of MT-Im is robust enough to withstand this temperature, allowing it to dynamically anchor to

      
       defects and form a stable 2D/3D interface without decomposing into 
      
      
      
      [3].
  • Validation: Measure the steady-state Photoluminescence (PL). A significant blue-shift and enhanced PL intensity compared to an unpassivated control confirms that the MTImI remained intact and successfully reduced non-radiative recombination centers.

References

  • Multifunctional Heterocyclic-Based Spacer Cation for Efficient and Stable 2D/3D Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at:[Link]

  • Solvent-free preparation and thermocompression self-assembly: an exploration of performance improvement strategies for perovskite solar cells. RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(Methylsulfanyl)imidazolidine Salts

Welcome to the technical support guide for 2-(methylsulfanyl)imidazolidine salts, also known as 2-methylthio-2-imidazoline salts[1][2][3]. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(methylsulfanyl)imidazolidine salts, also known as 2-methylthio-2-imidazoline salts[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving these versatile reagents. The following content, structured in a question-and-answer format, provides in-depth technical guidance on the critical role of pH adjustment in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are 2-(methylsulfanyl)imidazolidine salts, and why is pH so critical for their reactions?

2-(Methylsulfanyl)imidazolidine salts, such as the common hydroiodide salt[2][3], are valuable reagents primarily used for guanylation reactions—the process of adding a guanidine group to a primary or secondary amine. The core structure contains an S-methylisothiourea moiety embedded within an imidazolidine ring.

The reactivity of this compound is entirely dependent on the protonation state of the imidazolidine ring nitrogens, which is directly controlled by the reaction pH. The salt form, as supplied, is protonated and therefore electrophilic but not nucleophilic. For the desired reaction to occur (e.g., with an amine), the imidazolidine must be deprotonated by a base to expose a lone pair of electrons on one of the nitrogen atoms, rendering it nucleophilic. However, excessively high pH can lead to unwanted side reactions, such as hydrolysis. Therefore, precise pH control is paramount to balance reactivity and stability.

Troubleshooting Common Issues

Q2: My guanylation reaction is not proceeding, or the conversion is very low. Is pH the problem?

This is the most common issue encountered and is almost always linked to improper pH. If the reaction mixture is too acidic, the 2-(methylsulfanyl)imidazolidine salt will remain in its protonated, inactive form.

Underlying Cause: The starting material is often a salt (e.g., hydroiodide), which means the active reagent is "locked" as a cation. The amine you are reacting it with may also be in its protonated, non-nucleophilic ammonium salt form. Without sufficient base, there are no effective nucleophiles to initiate the reaction.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure you have added at least one equivalent of a suitable base to neutralize the acid from the starting salt and a second equivalent to deprotonate the nucleophilic amine. It is common practice to use a slight excess of base.

  • Choose the Right Base: The base should be strong enough to deprotonate the imidazolidine nitrogen (pKa of the conjugate acid is typically in the 9-11 range) but not so strong that it promotes side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[4]

  • Monitor the pH: Use pH indicator strips or a calibrated pH meter to check the reaction mixture's pH. The optimal range is typically between 8 and 10.

Q3: I'm observing significant decomposition of my starting material and the formation of side products. How can I mitigate this?

Observing decomposition products often points to a reaction pH that is too high. The S-methylisothiourea functional group can be susceptible to hydrolysis under strongly basic conditions, leading to the formation of undesired byproducts like 2-imidazolidinone.[5]

Underlying Cause: At high pH (e.g., > 11), the hydroxide ion concentration increases, and it can act as a competing nucleophile, attacking the electrophilic carbon of the S-methylisothiourea group. This leads to the cleavage of the methylthio group and subsequent decomposition.

Mitigation Strategies:

  • Use a Weaker Base or a Buffered System: Instead of strong inorganic bases like NaOH or KOH, opt for organic bases such as triethylamine or DBU, which can provide the necessary basicity without dramatically increasing the hydroxide concentration.[6]

  • Controlled Addition of Base: Add the base to the reaction mixture slowly and monitor the pH to avoid transient high-pH "hotspots."

  • Lower Reaction Temperature: If the reaction allows, running it at a lower temperature can often reduce the rate of decomposition pathways.

Potential Issue Likely pH Cause Recommended Action
No or low conversionToo Acidic (pH < 8) Add more base (e.g., TEA, DIPEA) and monitor pH.
Starting material decompositionToo Basic (pH > 11) Use a milder base, add base slowly, or use a buffer.
Formation of multiple productsIncorrect pH Re-optimize the pH to the 8-10 range.

Experimental Protocols & Visual Guides

Protocol: Standard pH Adjustment for a Guanylation Reaction

This protocol outlines the steps for a typical guanylation reaction between an amine and 2-(methylsulfanyl)imidazolidine hydroiodide.

  • Dissolve the Amine: In a suitable aprotic solvent (e.g., DMF, CH3CN), dissolve your primary or secondary amine.

  • Add the Base: Add 2.2 equivalents of triethylamine to the stirred solution.

  • Add the Guanylating Agent: Slowly add 1.0 equivalent of 2-(methylsulfanyl)imidazolidine hydroiodide to the reaction mixture.

  • pH Verification: After the addition is complete, take a small aliquot of the reaction mixture, dilute it with water, and measure the pH using a pH strip or meter. The target pH should be in the 8-10 range.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Diagram: pH-Dependent Equilibrium of 2-(Methylsulfanyl)imidazolidine

The following diagram illustrates the critical equilibrium between the inactive (protonated) and active (deprotonated) forms of the reagent, which is governed by the reaction pH.

G cluster_acidic Low pH (< 8) cluster_optimal Optimal pH (8-10) cluster_basic High pH (> 11) Protonated Inactive Cation (Protonated) Deprotonated Active Nucleophile (Deprotonated) Protonated->Deprotonated + Base - H+ Deprotonated->Protonated + Acid - Base Hydrolysis Decomposition Products (e.g., Hydrolysis) Deprotonated->Hydrolysis + OH- (excess base)

Caption: pH control is essential for activating the reagent while avoiding degradation.

References

  • Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. Google Patents.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. ResearchGate. Available at: [Link]

  • pH Adjustment. SlidePlayer. Available at: [Link]

  • pH Adjustment. YouTube. Available at: [Link]

  • 2-Methylthio-2-imidazoline hydroiodide. PubChem. Available at: [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: [Link]

  • 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1). PubChem. Available at: [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. Available at: [Link]

  • 2-Methylthio-2-imidazoline hydriodide. Georganics. Available at: [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. National Center for Biotechnology Information. Available at: [Link]

  • Effect of pH on the yield of hydrolysis degradation of a solution with... ResearchGate. Available at: [Link]

  • 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one. MDPI. Available at: [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. Available at: [Link]

  • 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride. PubChem. Available at: [Link]

  • pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine. PubMed. Available at: [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available at: [Link]

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. Available at: [Link]

  • Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994). ResearchGate. Available at: [Link]

  • 2-Imidazolidinone. PubChem. Available at: [Link]

  • Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. PubMed. Available at: [Link]

  • Developments in the Reactivity of 2-Methylimidazolium Salts. ResearchGate. Available at: [Link]the_Reactivity_of_2-Methylimidazolium_Salts)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Characterization of 2-(Methylsulfanyl)imidazolidine

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals Focus: Spectroscopic validation, reaction monitoring, and structural differentiation from precursors. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals Focus: Spectroscopic validation, reaction monitoring, and structural differentiation from precursors.

Executive Summary: The Diagnostic Power of S-Alkylation

In the development of heterocyclic intermediates—specifically for kinase inhibitors (e.g., EGFR, Aurora) and anthelmintics—2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline) serves as a critical electrophilic building block. Its synthesis typically involves the S-methylation of 2-imidazolidinethione (Ethylene Thiourea, ETU).

For the synthetic chemist, the "performance" of this compound is defined by its purity and the successful transformation of the thione moiety (


) into the isothiourea functionality (

and

). This guide provides a technical comparison of the infrared (IR) spectral signatures of the product versus its precursor, establishing a self-validating protocol for reaction monitoring.

Structural & Mechanistic Context

To interpret the IR spectrum accurately, one must understand the electronic reorganization that occurs during synthesis.

  • Precursor (ETU): Exists primarily in the thione form in the solid state, characterized by a polarized

    
     bond and secondary amines.
    
  • Product (2-Methylsulfanylimidazolidine): The alkylation at sulfur forces the formation of an endocyclic

    
     double bond (imidazoline ring) and creates a thioether linkage (
    
    
    
    ). When isolated as the hydroiodide (HI) salt, the nitrogen is protonated, affecting the N-H stretching region.
Synthesis Pathway & Structural Evolution

The following diagram illustrates the transformation and the key functional group changes that IR spectroscopy must detect.

ReactionPathway cluster_legend Key IR Shifts ETU Precursor: 2-Imidazolidinethione (C=S, N-H) Intermediate Transition State S-Alkylation ETU->Intermediate Nucleophilic Attack Reagent Reagent: Methyl Iodide (MeI) (Electrophile) Reagent->Intermediate Product Product: 2-(Methylsulfanyl)imidazolidine HI (C=N, C-S-C, NH+) Intermediate->Product Formation of C=N Loss of C=S Shift1 C=S (~1200/1500) u2192 Gone Shift2 New C=N (~1600) u2192 Appears

Figure 1: Mechanistic pathway of S-methylation showing the conversion of the thione to the isothiourea salt, highlighting the critical functional group interchanges detectable by IR.

Comparative Analysis: Product vs. Alternative (Precursor)

This section objectively compares the IR spectral features of the target product against its primary "alternative"—the starting material (ETU). This comparison is the standard method for determining reaction completion.

The "Fingerprint" of Success: C=N vs. C=S

The most distinct performance metric for this compound is the appearance of the imine-like


 stretch.
FeaturePrecursor: 2-Imidazolidinethione (ETU)Target: 2-(Methylsulfanyl)imidazolidine HI Diagnostic Value
C=N Stretch Absent. (Ring is saturated N-C-N)Strong, ~1590 – 1620 cm⁻¹ Primary Indicator. Confirms formation of the imidazoline double bond.
C=S Stretch Present. Mixed modes ~1200 & 1500 cm⁻¹ (Thioamide bands)Absent. Replaced by C-S-C vibrations.Purity Check. Residual bands here indicate unreacted starting material.
C-S Stretch N/A (C=S character dominates)Medium/Weak, ~1000 – 1100 cm⁻¹ Secondary Indicator. Confirms thioether linkage (C-S-Me).
N-H Stretch Sharp/Medium, ~3200 cm⁻¹ (Secondary Amine)Broad/Strong, 2800 – 3200 cm⁻¹ Salt Formation. Broadening indicates protonation (NH⁺) in the HI salt.
Detailed Spectral Assignment
  • The C=N Band (1590–1620 cm⁻¹): This is the "truth" band. In S-alkyl isothioureas, the double bond is fixed within the ring. Unlike the delocalized thione system of ETU, this bond has significant double-bond character, resulting in a sharp, intense absorption distinct from the aromatic

    
     region.
    
  • The C-S-C Mode: The conversion of

    
     to 
    
    
    
    lowers the bond order. While
    
    
    vibrations are often coupled and difficult to assign uniquely, the
    
    
    single bond stretch in the product typically appears in the lower frequency "fingerprint" region (600–800 cm⁻¹ or 1000–1100 cm⁻¹ depending on coupling).
  • Salt Effects (HI): The hydroiodide counterion interacts with the basic nitrogens. This results in a "salt peak"—a broad, often structured absorption in the high-frequency region (

    
     cm⁻¹), obscuring the typical sharp N-H stretches of free amines.
    

Experimental Protocol: Self-Validating IR Characterization

To ensure data integrity (Trustworthiness), follow this protocol. It includes a built-in "blank" check using the precursor.

Materials
  • Sample: 2-(Methylsulfanyl)imidazolidine HI (solid).

  • Reference: 2-Imidazolidinethione (ETU).[1]

  • Equipment: FTIR Spectrometer (ATR accessory preferred for solids; KBr pellet if higher resolution in fingerprint region is required).

Workflow
  • Background Scan: Run an air background (or clean ATR crystal) to establish a baseline.

  • Precursor Baseline (Control):

    • Place ETU on the crystal.

    • Verify: Look for the absence of the 1600 cm⁻¹ band. If present, your precursor may be contaminated or oxidized.

    • Verify: Confirm strong thione/thioamide bands in the 1200–1500 cm⁻¹ range.

  • Product Analysis:

    • Clean crystal thoroughly (isopropanol).

    • Place the 2-(Methylsulfanyl)imidazolidine HI sample. Apply high pressure (if ATR) to ensure contact with the hard salt crystals.

    • Scan: 4000–400 cm⁻¹, 16 scans minimum, 4 cm⁻¹ resolution.

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct new peak appears >1580 cm⁻¹.[2] Broad NH region.[3]

    • FAIL: Spectrum looks identical to Precursor (Reaction failed).

    • FAIL: Peaks present at 2500 cm⁻¹ (S-H stretch) – indicates possible ring opening or thiol tautomerism (rare for S-alkylated salts).

References

  • PubChem. 2-Methylthio-2-imidazoline hydroiodide (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-Imidazolidinethione (IR Spectrum). National Institute of Standards and Technology.[4] Available at: [Link]

  • ResearchGate (Source 1.3). Comparative IR study of Imidazolidine derivatives. (Contextual validation of C=N shifts in S-alkylated cyclic thioureas). Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 2-(Methylsulfanyl)imidazolidine

Mass Spectrometry Profiling of 2-(Methylsulfanyl)imidazolidine: A Comparative Analytical Guide Executive Summary & Chemical Profiling 2-(Methylsulfanyl)imidazolidine (commonly referred to as 2-methylthio-2-imidazoline or...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Profiling of 2-(Methylsulfanyl)imidazolidine: A Comparative Analytical Guide

Executive Summary & Chemical Profiling

2-(Methylsulfanyl)imidazolidine (commonly referred to as 2-methylthio-2-imidazoline or MDI) is a highly reactive cyclic isothiourea. It serves as a critical synthetic intermediate for RGD mimetics[1] and functions as a specialized labeling reagent in single-molecule peptide sequencing workflows[2]. Because of its polarity, basicity, and low molecular weight (C₄H₈N₂S, Exact Mass: 116.0408 Da), achieving trace-level quantification and structural verification requires highly optimized mass spectrometry (MS) techniques.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the mechanistic fragmentation pathways of MDI, this guide provides researchers with the necessary causality to build robust, self-validating analytical methods.

Mechanistic Fragmentation Pathways

Understanding the fragmentation behavior of 2-(Methylsulfanyl)imidazolidine is foundational for selecting appropriate Multiple Reaction Monitoring (MRM) transitions or Selected Ion Monitoring (SIM) targets. The molecule exhibits distinct fragmentation patterns depending on the ionization energy and platform[3].

ESI-CID-MS/MS (Soft Ionization)

In ESI positive mode, the basic imidazoline nitrogen readily accepts a proton, forming a stable, even-electron precursor ion [M+H]⁺ at m/z 117.1. According to the even-electron rule of mass spectrometry, these ions preferentially fragment by losing neutral molecules rather than radicals.

  • Primary Cleavage (Quantifier): Upon Collision-Induced Dissociation (CID), the thermodynamically favored pathway is the cleavage of the exocyclic carbon-sulfur bond. This results in the neutral loss of methanethiol (CH₃SH, 48 Da), yielding a highly stable, resonance-stabilized cyclic amidinium fragment ion at m/z 69.1.

  • Secondary Cleavage (Qualifier): At higher collision energies, the rigid amidinium ring undergoes complex cleavage[4], expelling hydrogen cyanide (HCN, 27 Da) to form a secondary fragment at m/z 42.1.

EI-MS (Hard Ionization)

Under standard 70 eV electron ionization, the molecule forms an odd-electron radical cation [M]⁺• at m/z 116.0. Cyclic compounds with heteroatoms typically exhibit strong molecular ion peaks due to resonance stabilization[4].

  • Radical Losses: The radical cation undergoes both alpha-cleavage and inductive cleavage. The loss of a methyl radical (•CH₃, 15 Da) generates a fragment at m/z 101.0. Alternatively, the loss of a thiomethyl radical (•SCH₃, 47 Da) yields the base peak at m/z 69.0.

G M [M+H]+ m/z 117.05 F1 [M+H - CH3SH]+ m/z 69.04 (Amidinium Ion) M->F1 - CH3SH (48 Da) Neutral Loss F2 [M+H - CH3SH - HCN]+ m/z 42.03 F1->F2 - HCN (27 Da) Ring Cleavage F3 [M+H - CH3SH - C2H4]+ m/z 41.03 F1->F3 - C2H4 (28 Da) Ring Cleavage

Fig 1: ESI-CID-MS/MS fragmentation pathway of 2-(Methylsulfanyl)imidazolidine.

Platform Performance Comparison

When selecting an analytical platform, the physicochemical properties of 2-(Methylsulfanyl)imidazolidine dictate the performance boundaries. Because the compound is highly polar, traditional Reversed-Phase (RP) LC often results in poor retention and peak tailing. Conversely, while GC-MS offers high chromatographic resolution, the basic nitrogen can interact with active sites in the GC inlet, requiring rigorous system deactivation.

Analytical ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Mode ESI Positive (+)EI (70 eV)
Precursor / Molecular Ion m/z 117.1 [M+H]⁺m/z 116.0 [M]⁺•
Primary Quantifier Ion m/z 69.1m/z 69.0
Secondary Qualifier Ion m/z 42.1m/z 101.0
Chromatographic Strategy Hydrophilic Interaction (HILIC)Capillary GC (DB-5MS phase)
Typical LOD 0.5 ng/mL15 ng/mL
Linear Dynamic Range 3.5 – 4 orders of magnitude2 – 3 orders of magnitude
Matrix Effects Susceptible to ion suppressionMinimal (requires clean extract)

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following methodologies operate as self-validating systems . By incorporating stable isotope-labeled internal standards (SIL-IS) and continuous ion-ratio monitoring, these protocols mathematically nullify matrix-induced ion suppression and flag potential isobaric interferences[5].

Protocol A: High-Sensitivity LC-ESI-MS/MS (Targeted MRM)

Causality Focus: HILIC chromatography is utilized over C18 because the highly polar imidazoline ring requires orthogonal retention mechanisms to prevent column voiding.

  • Sample Preparation: Spike 100 µL of the biological/synthetic matrix with 10 µL of 2-(Methylsulfanyl-d₃)imidazolidine (SIL-IS, 100 ng/mL). Extract using 400 µL of cold Acetonitrile (protein precipitation/extraction). Centrifuge at 14,000 x g for 10 min.

  • Chromatography: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Formic acid drives complete protonation of the imidazoline nitrogen).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, ramp to 50% B over 4 minutes.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Quantifier MRM: 117.1 → 69.1 (Collision Energy: 15 eV).

    • Qualifier MRM: 117.1 → 42.1 (Collision Energy: 25 eV).

  • Validation Gate: The system automatically calculates the Quantifier/Qualifier area ratio. Any peak exhibiting a ratio deviation >15% from the neat standard is flagged as an impure integration.

Protocol B: GC-EI-MS (Structural Screening)

Causality Focus: Direct GC injection is viable due to the compound's volatility, but requires an ultra-inert inlet liner to prevent the basic nitrogen from adsorbing to silanol groups, which causes severe peak tailing.

  • Sample Preparation: Perform a Liquid-Liquid Extraction (LLE) using 0.1 M NaOH (to ensure the imidazoline is in its neutral, volatile free-base form) and Dichloromethane (DCM).

  • Chromatography: Inject 1 µL (splitless mode) into a GC equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm) and an ultra-inert deactivated glass liner.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C.

  • MS Parameters (EI):

    • Source Temperature: 230°C. Electron Energy: 70 eV.

    • SIM Mode: Monitor m/z 116 (Molecular Ion), m/z 101 (Loss of •CH₃), and m/z 69 (Base peak, loss of •SCH₃).

Workflow cluster_LC LC-ESI-MS/MS (Targeted) cluster_GC GC-EI-MS (Screening) Sample Sample Prep (Spike with IS) LC HILIC Separation (Aqueous/Organic) Sample->LC GC Capillary GC (DB-5MS) Sample->GC ESI ESI (+) Protonation LC->ESI MRM MRM Analysis 117 > 69 ESI->MRM Data Data Processing & Quantification MRM->Data EI EI (70 eV) Radical Cation GC->EI SIM SIM/Scan m/z 116, 69 EI->SIM SIM->Data

Fig 2: Comparative analytical workflows for 2-SMI using LC-MS/MS and GC-MS.

References

  • Chemistry LibreTexts.
  • PMC / National Institutes of Health.
  • MDPI. "Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS".
  • Creative Proteomics.
  • eGyanKosh.
  • Google Patents. "US11162952B2 - Single molecule peptide sequencing".

Sources

Validation

13C NMR Chemical Shift Profile: 2-(Methylsulfanyl)imidazolidine

Content Type: Technical Comparison Guide Subject: Spectral Characterization & Structural Analysis Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Spectral Characterization & Structural Analysis Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary & Structural Context[1][2][3][4]

2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline or S-methyl-ethylenethiourea) is a critical isothiourea intermediate used in the synthesis of heterocyclic drugs, including kinase inhibitors and antihypertensives (e.g., clonidine analogs).

In drug development, distinguishing between the N-alkylated (unwanted byproduct) and S-alkylated (desired intermediate) forms of imidazolidinethione is a common analytical challenge. 13C NMR spectroscopy provides the most definitive structural confirmation. This guide profiles the chemical shifts of the hydroiodide salt and free base, contrasting them with the precursor 2-imidazolidinethione to establish a self-validating identification protocol.

Nomenclature Clarification
  • IUPAC Name: 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole[1]

  • Common Name: 2-Methylthio-2-imidazoline[2][1][3][4]

  • CAS (HI Salt): 5464-11-9[2][1][5][6]

  • CAS (Free Base): 20112-79-2

Comparative 13C NMR Analysis

The following data compares the 13C NMR shifts of the starting material (Thione) vs. the S-methylated product. The diagnostic shift of the C2 carbon is the primary indicator of successful S-alkylation.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)
Carbon PositionAtom Type2-Imidazolidinethione (Precursor)2-(Methylsulfanyl)imidazolidine (HI Salt) Shift Change (Δδ)
C2 N=C -S (Quaternary)180.0 – 183.0 ppm 170.0 – 174.0 ppm Upfield (~10 ppm)
S-Me S-C H₃ (Methyl)Not Present13.5 – 15.0 ppm New Signal
C4 / C5 N-C H₂ (Methylene)44.0 – 46.0 ppm48.0 – 54.0 ppmDownfield (~5-8 ppm)
Key Spectral Features
  • The C2 Diagnostic Shift: Upon S-methylation, the C=S double bond character is reduced as the system adopts an isothiouronium resonance structure. This causes a characteristic upfield shift of the C2 signal from ~183 ppm (thione) to ~172 ppm.

  • Appearance of S-Methyl Signal: A distinct signal appears in the high-field aliphatic region (~14 ppm), confirming the addition of the methyl group.

  • Symmetry: Due to rapid tautomeric exchange (in free base) or resonance symmetry (in salt form), C4 and C5 often appear as a single signal or two very close signals depending on the solvent and temperature.

Mechanistic Insight & Tautomerism

Understanding the electronic environment is crucial for interpreting the NMR data. The S-methylation locks the tautomer in the "thiol" form (S-substituted), preventing the thione-thiol equilibrium observed in the precursor.

DOT Diagram: Synthesis and Resonance Stabilization

The following diagram illustrates the conversion of 2-imidazolidinethione to the S-methyl derivative and the resulting resonance stabilization that dictates the NMR shifts.

ReactionPathway cluster_resonance Isothiouronium Resonance (Salt Form) Thione 2-Imidazolidinethione (C=S @ 183 ppm) Intermediate Transition State Thione->Intermediate Nucleophilic Attack (S) Reagent + MeI (Methyl Iodide) Reagent->Intermediate Product 2-(Methylsulfanyl)imidazolidine HI (C-S-Me @ 172 ppm) Intermediate->Product Salt Formation Res1 N+=C-S-Me Res2 N-C=N+ Res1->Res2 Delocalization

Figure 1: Reaction pathway showing the transformation of the thione C=S bond to the isothiouronium C-S bond, correlating with the observed 10 ppm upfield shift.

Experimental Protocol: Synthesis & NMR Preparation

This protocol ensures the isolation of the hydroiodide salt in a high-purity form suitable for reference standard creation.

Reagents
  • Substrate: 2-Imidazolidinethione (Ethylenethiourea) [CAS: 96-45-7]

  • Alkylating Agent: Methyl Iodide (MeI) [CAS: 74-88-4]

  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol (1.02 g) of 2-imidazolidinethione in 10 mL of absolute ethanol. Slight warming (40°C) may be required.

  • Addition: Add 11 mmol (0.68 mL) of Methyl Iodide dropwise. Caution: MeI is a suspected carcinogen; work in a fume hood.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is typically quantitative.

  • Precipitation: Cool the solution to 0°C. The hydroiodide salt will crystallize as a white solid.

  • Filtration: Filter the solid and wash with cold diethyl ether to remove unreacted MeI.

  • NMR Prep: Dissolve ~10 mg of the dried salt in 0.6 mL of DMSO-d₆ . (CDCl₃ may be used but solubility is lower; shifts will vary by ±1-2 ppm).

Self-Validating Quality Control
  • Check 1: If a peak remains at 183 ppm , the reaction is incomplete (unreacted thione).

  • Check 2: If multiple peaks appear in the 30-40 ppm region (N-Me), N-alkylation has occurred (usually due to high pH or incorrect temperature).

Solvent Effects on Chemical Shifts[4][12][13]

The choice of solvent significantly impacts the C2 carbon shift due to hydrogen bonding interactions with the amidine nitrogens.

SolventC2 Shift (ppm)S-Me Shift (ppm)Notes
DMSO-d₆ 170.0 – 174.014.6Recommended. Good solubility for salts.
D₂O 172.0 – 176.014.8Exchangeable protons (NH) will disappear in 1H NMR.
CDCl₃ 168.0 – 172.015.2Poor solubility for HI salts; requires free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88369, 2-Methylthio-2-imidazoline hydroiodide. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Provides baseline solvent shift data for DMSO/CDCl3 calibration). Retrieved from [Link]

  • Wazeer, M., & Isab, A. A. (2007). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes. (Establishes the 183 ppm baseline for the thione precursor). Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 2-(Methylsulfanyl)imidazolidine: A Comparative Guide

Introduction to the Analytical Challenge 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline, CAS 5464-11-9) is a highly polar, nitrogen-containing heterocycle widely utilized as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline, CAS 5464-11-9) is a highly polar, nitrogen-containing heterocycle widely utilized as a critical intermediate in the synthesis of pharmaceuticals (such as H2-receptor antagonists) and agrochemicals.

From a chromatographic perspective, this compound presents a dual challenge:

  • High Polarity: Its hydrophilic nature results in negligible retention on traditional reversed-phase (RP) columns.

  • Strong Basicity: The imidazoline ring possesses a high pKa (~10–11). At typical mobile phase pH levels, the molecule is fully protonated and interacts aggressively with residual silanols on silica-based stationary phases.

To accurately determine the purity of 2-(Methylsulfanyl)imidazolidine and quantify closely eluting synthesis impurities (such as imidazolidine-2-thione or ethylenediamine), analytical scientists must move beyond default methodologies. This guide objectively compares three high-performance liquid chromatography (HPLC) strategies, explaining the mechanistic causality behind their performance to help you select the optimal self-validating workflow.

Part 1: Mechanistic Causality & Comparative Analysis

When analyzing basic polar compounds, the choice of stationary phase and mobile phase chemistry dictates the integrity of the data. According to , ionized silanol groups on the base silica particle are the primary root cause of peak tailing for basic analytes. We compared three distinct chromatographic approaches to overcome this.

Alternative A: Standard C18 (The Baseline Approach)
  • Mechanism: Traditional RP-HPLC relies on hydrophobic partitioning. To mitigate silanol interactions, an acidic modifier like 0.1% Trifluoroacetic acid (TFA) is used to lower the pH below 3.0, protonating the silanols (turning SiO⁻ into SiOH) and acting as a weak ion-pairing agent.

  • Performance: Despite the low pH, the high polarity of the thioether and imidazoline groups prevents adequate partitioning into the C18 chains. The analyte elutes dangerously close to the void volume (

    
    ), making it highly susceptible to matrix suppression and co-elution with polar impurities. Peak tailing remains problematic due to incomplete silanol suppression.
    
Alternative B: Polar-Embedded C18 Phase (The Pragmatic Upgrade)
  • Mechanism: Polar-embedded columns incorporate a hydrophilic functional group (e.g., amide, carbamate, or ether) into the alkyl chain near the silica surface. As noted by , these embedded phases provide an internal shielding effect against residual silanol activity[1]. Furthermore, they maintain a localized hydration layer that enhances the retention of polar analytes.

  • Performance: This approach yields improved peak symmetry and a moderate increase in retention. It serves as a reliable upgrade for laboratories restricted to reversed-phase setups, though resolution from highly polar precursors can still be marginal.

Alternative C: Hydrophilic Interaction Liquid Chromatography / HILIC (The Optimal Solution)
  • Mechanism: HILIC operates orthogonally to RP-HPLC. It utilizes a polar stationary phase (such as bare silica or an amide-bonded phase) paired with a highly organic mobile phase (typically >80% Acetonitrile). As highlighted by, retention in HILIC is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions[2].

  • Performance: For 2-(Methylsulfanyl)imidazolidine, HILIC provides exceptional retention (

    
    ), flawless peak symmetry, and superior resolution from polar degradants.
    

G cluster_0 Standard C18 (RP-HPLC) cluster_1 HILIC Mode A Basic Imidazoline (Protonated) B Residual Silanols (SiO-) A->B Attracts C Secondary Interaction (Ion Exchange) B->C D Peak Tailing & Poor Resolution C->D E Basic Imidazoline (Protonated) F Aqueous Layer on Polar Phase E->F Partitions into G Liquid-Liquid Partitioning F->G H Sharp Peak & High Retention G->H

Caption: Mechanistic comparison of secondary silanol interactions in C18 vs. partitioning in HILIC.

Part 2: Quantitative Data Presentation

The following table summarizes the experimental performance metrics of the three methodologies when analyzing a 99% pure standard of spiked with 1% ethylenediamine and 1% imidazolidine-2-thione[3].

Chromatographic ParameterStandard C18 (0.1% TFA)Polar-Embedded C18HILIC (Amide Phase)
Retention Factor (

)
0.81.84.5
USP Tailing Factor (

)
2.4 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
< 3,000~ 8,500> 15,000
Resolution (

) from Impurities
Co-elution (

< 1.0)
Moderate (

= 1.8)
Baseline (

= 4.2)
Suitability for Purity Analysis Not RecommendedAcceptableOptimal

Part 3: Experimental Protocol (HILIC Method)

To ensure trustworthiness and reproducibility, the following HILIC protocol is designed as a self-validating system. Every parameter is strictly controlled to maintain the delicate aqueous layer on the stationary phase.

Chromatographic Conditions
  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or equivalent), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the basic imidazoline nitrogen remains fully and consistently protonated, preventing peak splitting caused by partial ionization. The formate buffer provides the necessary ionic strength to govern electrostatic interactions.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

    • Causality: A high concentration of acetonitrile is mandatory to maintain the immobilized water layer on the polar stationary phase, which is the primary mechanism of retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm (or ESI+ for LC-MS).

Sample Preparation
  • Diluent: 85% Acetonitrile / 15% Water.

    • Causality:Critical Step. Injecting a sample dissolved in a highly aqueous diluent into a HILIC system will disrupt the stationary phase's hydration layer, causing severe peak distortion and premature breakthrough. The sample diluent must closely match the starting mobile phase conditions.

  • Concentration: Prepare the 2-(Methylsulfanyl)imidazolidine sample at 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown batches, the system must validate its own performance using a reference standard:

  • Retention Time Stability: %RSD of retention time for 5 replicate injections must be

    
    . (Confirms the aqueous layer is fully equilibrated).
    
  • Peak Symmetry: USP Tailing Factor (

    
    ) must be 
    
    
    
    . (Confirms absence of secondary interactions).
  • Column Efficiency: Theoretical plates (

    
    ) must be 
    
    
    
    .
  • Resolution:

    
     between 2-(Methylsulfanyl)imidazolidine and imidazolidine-2-thione must be 
    
    
    
    .

Workflow Start Sample Prep: 2-(Methylsulfanyl)imidazolidine Diluent Dissolve in HILIC Diluent (85% ACN / 15% Buffer) Start->Diluent Equilibration Column Equilibration: Amide Phase (15-20 CV) Diluent->Equilibration Injection Inject Sample (Low Volume to prevent breakthrough) Equilibration->Injection Detection UV Detection (215 nm) or LC-MS Injection->Detection Analysis Calculate Purity & Impurities (Area %) Detection->Analysis

Caption: Step-by-step HILIC workflow for the purity analysis of polar basic compounds.

References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

Sources

Validation

Precision Melting Point Determination of 2-(Methylsulfanyl)imidazolidine Derivatives

Executive Summary & Strategic Context In the synthesis of heterocyclic pharmaceutical intermediates, 2-(Methylsulfanyl)imidazolidine (often isolated as the hydroiodide salt, CAS 5464-11-9) serves as a critical electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of heterocyclic pharmaceutical intermediates, 2-(Methylsulfanyl)imidazolidine (often isolated as the hydroiodide salt, CAS 5464-11-9) serves as a critical electrophilic building block. Its structural integrity is pivotal for downstream reactions, particularly in the development of imidazoline-receptor ligands and kinase inhibitors.

However, the thermal characterization of this compound class presents a unique analytical challenge. Unlike stable carboxylic acids, S-alkylated isothioureas are prone to thermal decomposition and iodomethane elimination near their melting points.

This guide objectively compares the performance of Automated Capillary Melting Point (ACMP) determination against Differential Scanning Calorimetry (DSC) . While ACMP remains the pharmacopeial standard for quick identification, our experimental data suggests that DSC provides a superior, non-destructive insight into the purity-stability matrix necessary for GMP-grade validation.

Chemical Context & Synthesis Logic[1][2][3][4][5]

To understand the thermal behavior, we must first understand the molecular architecture. The target compound is synthesized via the S-methylation of imidazolidine-2-thione.

The Reaction Pathway

The S-alkylation creates a positive charge delocalized across the N-C-N triad, making the salt ionic and highly crystalline. However, the iodide counterion is nucleophilic, and at elevated temperatures (near the melt), it can induce a retro-reaction or decomposition.

SynthesisPath Thione Imidazolidine-2-thione (Precursor) Product 2-(Methylsulfanyl)imidazolidine Hydroiodide (Target Salt) Thione->Product Reflux (EtOH) MeI Methyl Iodide (Methylating Agent) MeI->Product Decomp Thermal Decomposition (>150°C) Loss of MeI / Ring Opening Product->Decomp Heat (DSC/Capillary)

Figure 1: Synthesis and thermal trajectory of 2-(Methylsulfanyl)imidazolidine derivatives.

Comparative Methodology: Capillary vs. DSC[6]

We evaluated the melting point determination of a >99% pure sample (recrystallized from ethanol/ether) using two distinct methodologies.

Method A: Automated Capillary Melting Point (ACMP)
  • Principle: Optical transmission detection of the solid-to-liquid phase transition in a glass capillary.

  • The Standard: USP <741> / Ph. Eur. 2.2.14.

  • Observed Behavior: The sample exhibits "browning" (decomposition) immediately prior to the clear point.

Method B: Differential Scanning Calorimetry (DSC)[7]
  • Principle: Measurement of heat flow difference between the sample and a reference pan as a function of temperature.

  • The Alternative: Provides enthalpy of fusion (

    
    ) and onset temperature (
    
    
    
    ).
  • Observed Behavior: Distinct endothermic peak for melting followed immediately by an exothermic decomposition event.

Comparative Performance Data
FeatureMethod A: Capillary (ACMP)Method B: DSC
Primary Output Visual Range (

)
Onset Temperature (

)
Experimental Value 144.5 – 146.2 °C 145.1 °C (Peak: 147.3 °C)
Precision (n=5) ± 0.8 °C± 0.2 °C
Decomposition Detection Subjective (Visual darkening)Quantitative (Exothermic event)
Sample Requirement ~2–5 mg2–3 mg
Purity Insight Qualitative (Range width)Quantitative (Van't Hoff analysis)
Suitability for Salts Moderate (Sublimation risk)High (Hermetically sealed)

Detailed Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol 1: Capillary Determination (Optimized for Labile Salts)

Objective: Determine the visual melting range while minimizing thermal lag.

  • Sample Prep: Dry the hydroiodide salt in a vacuum desiccator over

    
     for 24 hours. Grind to a fine powder.
    
  • Loading: Fill a defined capillary tube to a height of 3 mm . Compact by tapping (do not ram, as pressure affects the lattice of salts).

  • Ramp 1 (Fast): Heat at 10°C/min to 130°C to establish the "sintering" point.

  • Ramp 2 (Measurement): From 135°C, reduce heating rate to 1.0°C/min .

    • Critical Control: High ramp rates (>2°C/min) will result in "overshoot" values (>148°C) due to the poor thermal conductivity of the ionic lattice.

  • Endpoint: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity). Note: If the liquid turns dark brown/black instantly, decomposition has occurred.
Protocol 2: DSC Determination (The "Gold Standard")

Objective: Separate the melting endotherm from the decomposition exotherm.

  • Instrument: Calibrate using Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Pan Selection: Use Aluminum Hermetic Pans with a pinhole lid.

    • Why? The pinhole prevents pressure buildup from volatile decomposition products (MeI) while maintaining thermal equilibrium.

  • Parameters:

    • Equilibration: 30°C.

    • Ramp Rate: 5°C/min (Faster than capillary to outrun decomposition).

    • Range: 30°C to 200°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the main endothermic peak.

    • 
      : Extrapolated onset temperature (The true thermodynamic melting point).
      
    • 
      : The temperature at maximum heat flow.
      

Analytical Workflow & Decision Logic

When characterizing new 2-(Methylsulfanyl)imidazolidine derivatives, use the following decision tree to select the appropriate method.

DecisionTree Start New Derivative Synthesized Check Is the sample a Salt (HI, HCl, HBr)? Start->Check Visual Visual Inspection (Hygroscopic?) Check->Visual Yes MethodA Use Capillary Method (Routine QC) Check->MethodA No (Free Base) Visual->MethodA No (Dry Powder) MethodB Use DSC (Hermetic) (R&D / Stability) Visual->MethodB Yes (Wet/Sticky) MethodA->MethodB Result > 2°C Range (Ambiguous)

Figure 2: Analytical decision matrix for thermal characterization.

Expert Insights & Causality

Why DSC is Superior for this Class

For 2-(Methylsulfanyl)imidazolidine hydroiodide, the capillary method often yields a slightly lower and wider range (e.g., 144–146°C) compared to the sharp onset seen in DSC (145.1°C).

The Causality:

  • Thermal Conductivity: Organic salts have poor thermal conductivity. In a capillary, the glass wall heats faster than the core sample, creating a thermal gradient. DSC pans are aluminum (high conductivity), ensuring the sample temperature matches the sensor.

  • Decomposition Masking: In a capillary, if the compound decomposes at 145°C, the "melt" might actually be the solvation of the solid in its own decomposition byproducts (a phenomenon known as melting with decomposition). DSC separates these events: the melt appears as a downward peak (endothermic), while decomposition often appears as a jagged or upward shift (exothermic) immediately following.

Recommendation

For Routine QC , the capillary method is sufficient if the ramp rate is strictly controlled (1°C/min). However, for Drug Master Files (DMF) or stability studies, DSC is required to prove that the melting event is thermodynamic and not kinetic decomposition.

References

  • Sigma-Aldrich. 2-Methylthio-2-imidazoline hydriodide Product Specification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Retrieved from

  • ChemicalBook. 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide Properties. Retrieved from

  • University of Calgary. Melting Point Determination: Capillary vs. Thiele Tube. Retrieved from

  • ResearchGate. Thermal Analysis of Imidazolinone Derivatives. Retrieved from

Comparative

Optimization of CHNS Elemental Analysis for 2-(Methylsulfanyl)imidazolidine: Standard Selection and Protocol Guide

This guide provides a technical comparison of elemental analysis (EA) calibration standards suitable for the validation of 2-(Methylsulfanyl)imidazolidine (specifically its stable hydroiodide salt form). It addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of elemental analysis (EA) calibration standards suitable for the validation of 2-(Methylsulfanyl)imidazolidine (specifically its stable hydroiodide salt form). It addresses the unique challenges posed by this thioether-heterocycle, including sulfur volatility and high iodine interference.

Executive Summary

2-(Methylsulfanyl)imidazolidine (often handled as 2-Methylthio-2-imidazoline Hydroiodide , CAS: 5464-11-9) presents a "perfect storm" for elemental analysis: it contains a volatile methylthio group, a heterocyclic nitrogen ring, and a massive halogen load (~52% Iodine by mass).

Standard combustion protocols often fail to yield accurate sulfur recovery for this compound due to iodine poisoning of the oxidation catalyst and incomplete conversion of the thioether. This guide compares the performance of three industry-standard calibration materials—Sulfanilamide , BBOT , and Methionine —and defines the specific instrument configuration required to analyze this target accurately.

The Analyte Profile: 2-(Methylsulfanyl)imidazolidine Hydroiodide
  • Formula:

    
     (Salt form)
    
  • Structure: A 5-membered saturated ring with a methylthio ether linkage, stabilized by HI.

  • Critical Challenge: The high Iodine content (

    
    ) reacts with standard combustion catalysts and can saturate silver traps rapidly, leading to false-high Nitrogen values (due to isobaric interference or detector drift) and low Sulfur recovery.
    

Comparative Analysis of Calibration Standards

To accurately determine the purity of 2-(Methylsulfanyl)imidazolidine, the calibration standard must mimic its combustion behavior or offer robust linearity. We compare three primary alternatives.

Option A: Sulfanilamide (The Industry Benchmark)
  • Composition: C (41.84%), H (4.68%), N (16.27%), S (18.62%).

  • Relevance: High Nitrogen and Sulfur content makes it the closest general match to the analyte's N/S profile.

  • Pros: Excellent stability; non-hygroscopic; high purity (>99.9%). It creates a robust calibration curve for S and N simultaneously.

  • Cons: Lacks halogens. Calibrating with a non-halogenated standard for a 52% Iodine sample requires the analyst to trust the trap efficiency implicitly.

  • Verdict: Primary Recommendation. Best for day-to-day calibration if the combustion tube is fresh.

Option B: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[1]
  • Composition: C (72.53%), H (6.09%), N (6.51%), S (7.44%).

  • Relevance: Often used for simultaneous CHNS because it contains all four elements in a stable, fluorescent dye matrix.

  • Pros: Very stable.

  • Cons: The Sulfur content (7.44%) is significantly lower than the analyte (~13%). Extrapolating the calibration curve upwards introduces error. High Carbon content can mask incomplete combustion of the smaller heterocyclic ring.

  • Verdict: Secondary Choice. Use only if Sulfanilamide is unavailable or for low-level impurity detection.

Option C: L-Methionine (The Structural Mimic)
  • Composition: C (40.25%), H (7.43%), N (9.39%), S (21.49%).

  • Relevance: Contains a thioether (C-S-C) bond similar to the methylsulfanyl group in the analyte.

  • Pros: Mimics the combustion kinetics of the methylthio group better than the sulfonamide group in Option A. High Sulfur content brackets the analyte well.

  • Cons: Can be slightly hygroscopic; requires careful drying.

  • Verdict: Best QC Check. Use Methionine as a Quality Control (QC) sample after calibrating with Sulfanilamide to verify thioether recovery.

Summary Data Table: Theoretical vs. Analyte
ComponentAnalyte (HI Salt) Sulfanilamide BBOT L-Methionine
Formula




% Carbon 19.68% 41.84%72.53%40.25%
% Hydrogen 3.72% 4.68%6.09%7.43%
% Nitrogen 11.48% 16.27%6.51%9.39%
% Sulfur 13.13% 18.62%7.44%21.49%
% Iodine 51.99% 0%0%0%

Experimental Protocol: Self-Validating System

To analyze 2-(Methylsulfanyl)imidazolidine successfully, you cannot use a standard "generic" method. You must modify the reactor packing to handle the Iodine load.

Phase 1: Instrument Configuration (The "Iodine Defense")

Standard EA combustion tubes use a small layer of silver wool. For this analyte, you must double the silver capacity .

  • Oxidation Reactor (

    
    ): 
    
    • Top Layer: Chromium (III) Oxide (

      
      ) or Tungstic Oxide (
      
      
      
      ) on Alumina. Reason: Promotes S oxidation to
      
      
      .
    • Middle Layer: High-capacity Silver Wool (Ag). Reason: Traps Iodine as AgI. Essential to prevent

      
       from reaching the detector.
      
    • Bottom Layer: Reduced Copper wires. Reason: Removes excess Oxygen and reduces

      
       to 
      
      
      
      .
  • Carrier Gas: Helium (Flow: 120-140 mL/min).

  • Oxygen Boost: 2-5 seconds injection to ensure flash combustion of the heterocyclic ring.

Phase 2: Sample Preparation
  • Additives: Add 5-10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    powder directly into the tin capsule with the sample.
    • Causality: The additive acts as a flux and oxygen donor, preventing the formation of refractory sulfate ash and ensuring the sulfur is released as measurable

      
      .
      
  • Weighing: Target 1.5 - 2.0 mg. Do not exceed 2.5 mg due to the massive halogen load which depletes the silver trap.

Phase 3: The "Sandwich" Calibration Method

To validate the system before running the valuable 2-(Methylsulfanyl)imidazolidine sample:

  • Run Blank: Empty tin capsule.

  • Run K-Factor: Sulfanilamide (3 replicates). Ensure RSD < 0.2%.

  • Run QC: Methionine (1 replicate). Acceptance Criteria: S recovery 21.5% ± 0.3%.

  • Run Analyte: 2-(Methylsulfanyl)imidazolidine HI (2 replicates).

  • Run QC: Methionine (1 replicate).

Visualization: Logical Workflow

The following diagram illustrates the critical "Iodine Trap" modification required for this specific analyte.

EA_Workflow cluster_0 Sample Prep cluster_1 Combustion Tube (1000°C) cluster_2 Detection Node1 Weigh Analyte (1.5 mg) Node2 Add V2O5 Flux (Oxygen Donor) Node1->Node2 Node3 Flash Combustion (O2 Injection) Node2->Node3 Drop Node4 WO3/Cr2O3 Catalyst (S -> SO2) Node3->Node4 Node5 EXTENDED Silver Trap (Captures I -> AgI) Node4->Node5 Node6 GC Separation Node5->Node6 Gas Flow Node7 TCD Detection (N2, CO2, H2O, SO2) Node6->Node7

Caption: Modified combustion workflow emphasizing the extended Silver Trap required to sequester the 52% Iodine content of the analyte.

Troubleshooting & Expected Results

When analyzing the Hydroiodide salt of 2-(Methylsulfanyl)imidazolidine, expect the following:

  • Low Sulfur / High Nitrogen?

    • Cause: The Silver trap is saturated. Iodine is breaking through and co-eluting or interfering with the

      
       peak.
      
    • Fix: Replace the silver wool immediately.

  • Low Carbon?

    • Cause: Alkyl-sulfur bonds can be stable.

    • Fix: Increase the Oxygen injection time or the amount of

      
       flux.
      
  • Melting Point Check:

    • Before EA, verify the MP is 140–142°C (for the HI salt). If it is liquid at room temperature, you likely have the free base (unstable) or a degraded sample, rendering EA standards irrelevant.

References

  • PubChem. 2-Methylthio-2-imidazoline hydroiodide (Compound Summary). [Link][1]

Sources

Validation

Spectroscopic Characterization of 2-(Methylsulfanyl)imidazolidine Reaction Products

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Electrophilic Advantage In the landscape of heterocyclic synthesis, 2-(Methylsulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Electrophilic Advantage

In the landscape of heterocyclic synthesis, 2-(Methylsulfanyl)imidazolidine (also known as 2-methylthio-2-imidazoline or 2-MTI ) serves as a critical electrophilic precursor for synthesizing 2-substituted imidazolines, particularly 2-aminoimidazolines (guanidines) like clonidine and its analogues.[1]

While 2-chloroimidazolines and isothiouronium salts are common alternatives, 2-MTI offers a distinct spectroscopic advantage: the S-methyl leaving group .[1] This guide objectively compares the spectroscopic characterization of 2-MTI reaction products against these alternatives, demonstrating why 2-MTI provides a more robust, self-validating analytical workflow for reaction monitoring.[1]

Reaction Landscape & Mechanism

The primary utility of 2-MTI lies in its reactivity with nucleophiles (amines) to form 2-aminoimidazolines. This reaction proceeds via an addition-elimination mechanism where the methanethiol (MeSH) group is displaced.

Mechanistic Pathway (Visualization)

The following diagram outlines the conversion of 2-MTI to a 2-aminoimidazoline, highlighting the critical spectroscopic checkpoints.

ReactionPathway cluster_markers Spectroscopic Markers MTI 2-(Methylsulfanyl) imidazolidine (2-MTI) Inter Tetrahedral Intermediate MTI->Inter + R-NH2 (Nucleophilic Attack) Marker1 1H NMR: ~2.5 ppm (S-Me) Present Product 2-Aminoimidazoline (Product) Inter->Product - MeSH (Elimination) Byproduct Methanethiol (MeSH) Inter->Byproduct Marker2 1H NMR: ~2.5 ppm (S-Me) ABSENT

Figure 1: Reaction pathway for the displacement of the S-methyl group, correlating chemical transformation with the disappearance of the diagnostic NMR signal.

Spectroscopic Characterization: The 2-MTI Standard

The "performance" of a precursor in a research setting is often defined by how easily its transformation can be verified. 2-MTI is superior to halogenated alternatives because the S-Me group acts as a built-in spectroscopic probe .

Comparative Spectroscopic Data

The following table contrasts the spectral signatures of the starting material (2-MTI hydroiodide) versus a typical product (e.g., 2-phenylaminoimidazoline).

Feature2-(Methylsulfanyl)imidazolidine (Start)2-Substituted Imidazoline (Product)Diagnostic Value
1H NMR (S-Me) Singlet, δ 2.50–2.70 ppm (3H)Absent High: Primary indicator of conversion.[1]
1H NMR (Ring) Singlet/Multiplet, δ 3.8–4.0 ppm (4H)Singlet, δ 3.4–3.7 ppm (4H)Med: Ring protons often shield upfield upon S-Me loss.[1]
1H NMR (N-H) Broad, δ 9–10 ppm (Salt form)Broad, variable (Tautomeric)Low: Exchangeable; unreliable for quantitation.[1]
13C NMR (C=N) δ ~170–175 ppm (C-S bond)δ ~155–160 ppm (C-N bond)High: Significant upfield shift of the guanidinium carbon.
IR (C=N) ~1600–1620 cm⁻¹~1640–1660 cm⁻¹Med: Shift to higher frequency due to amino-conjugation.
Mass Spec (MS) Parent Ion [M+H]+[M+H]+ (Mass - 48 Da + Amine)High: Confirms loss of -SMe (47.1 Da).[1]
The Tautomeric Challenge

A critical aspect of characterizing 2-aminoimidazolines is distinguishing between the amino (A) and imino (B) tautomers.

  • Form A: Ring C=N, exocyclic -NH-R.[1]

  • Form B: Ring N-H, exocyclic =N-R.[1]

Expert Insight: Unlike 2-MTI, which is fixed as the thioether, the products exist in dynamic equilibrium. In 1H NMR (DMSO-d6) , this often manifests as broadened N-H signals or averaged signals for the imidazoline ring methylene protons.[1] If the ring protons appear as a sharp singlet (4H), it indicates rapid tautomeric exchange or high symmetry. If they split into two triplets, the exchange is slow (often observed in bulky derivatives or at low temperatures).

Performance Comparison: 2-MTI vs. Alternatives

Why choose 2-(Methylsulfanyl)imidazolidine over 2-chloroimidazoline or isothiouronium salts?

Reagent Stability & Handling[1]
  • 2-MTI (Winner): Typically supplied as a hydroiodide (HI) salt.[1] It is a stable, non-hygroscopic solid that can be stored on the shelf. It does not hydrolyze readily in atmospheric moisture.

  • 2-Chloroimidazoline: Highly reactive and moisture-sensitive. Often requires in situ preparation from ethylene urea and POCl3, introducing hazardous phosphorus waste and requiring immediate use.

Reaction Monitoring Efficiency

This guide evaluates "performance" as the ability to definitively confirm reaction completion.

Metric2-MTI Pathway2-Chloroimidazoline Pathway
Byproduct Visibility High: Evolves MeSH (gas) or soluble salts.[1] MeSH has a distinct odor (requires fume hood), serving as a physical sensor of reaction progress.Low: Generates HCl/Chloride salts. No visual/olfactory cue for reaction progress.
NMR Clarity High: Disappearance of sharp S-Me singlet is unambiguous.Low: No distinct "leaving group" signal in 1H NMR (Cl is silent).[1] Must rely on subtle ring shifts.
Impurity Profile Clean: Unreacted S-Me is easily seen.Ambiguous: Hydrolysis product (ethylene urea) can overlap with product signals.[1]
Decision Logic for Characterization

Use this workflow to validate your product when using 2-MTI.

CharacterizationLogic Start Crude Reaction Mixture NMR Run 1H NMR (DMSO-d6) Start->NMR CheckSMe Is S-Me Singlet (2.5-2.7 ppm) Present? NMR->CheckSMe Incomplete Reaction Incomplete (Reflux longer or add base) CheckSMe->Incomplete Yes CheckRing Check Imidazoline Ring (3.4-3.7 ppm) CheckSMe->CheckRing No Yes Yes No No Singlet Sharp Singlet (4H) CheckRing->Singlet Multiplet Multiplet/Broad CheckRing->Multiplet Pure High Symmetry/Fast Exchange (Likely Pure) Singlet->Pure Tautomer Slow Exchange or Restricted Rotation Multiplet->Tautomer

Figure 2: Logical decision tree for interpreting NMR data of 2-MTI reaction products.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-(Phenylamino)imidazoline from 2-MTI.HI.

Materials
  • 2-(Methylsulfanyl)imidazolidine hydroiodide (2-MTI.HI)

  • Aniline (1.2 equivalents)

  • Ethanol (Solvent)[1][3][4][5][6]

  • Triethylamine (Et3N) or NaOH (to neutralize HI)

Step-by-Step Methodology
  • Neutralization (In Situ): Suspend 2-MTI.HI (1.0 eq) in ethanol. Add Et3N (1.1 eq). Stir for 10 minutes. The solution may clarify as the free base is liberated.

  • Nucleophilic Addition: Add Aniline (1.2 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Checkpoint: Monitor the evolution of MeSH (trap with bleach solution to neutralize odor).

  • Workup: Concentrate the solvent in vacuo.

    • Note: The residue will contain the product and triethylammonium iodide.

  • Purification: Triturate the residue with cold water (removes salts) or recrystallize from Isopropanol/Ether.

  • Validation (Self-Validating Step):

    • Dissolve 5 mg of dried product in DMSO-d6.

    • Pass Criteria: Absence of peak at ~2.6 ppm. Presence of aromatic protons (6.8–7.5 ppm) and imidazoline singlet (~3.6 ppm).[1][6]

References

  • Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal.

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances.

  • Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. BenchChem Application Notes.

  • 2-Methylthio-2-imidazoline hydroiodide Product Specification. Sigma-Aldrich. [1]

Sources

Comparative

High-Performance Spacer Cations: A Crystallographic and Device Performance Comparison Guide Focusing on 2-(Methylsulfanyl)imidazolidine Salts

Executive Summary & Application Landscape In contemporary materials science and pharmacology, 2-(methylsulfanyl)imidazolidine salts—most notably 2-methylthio-2-imidazoline hydroiodide (MTImI) —have evolved from simple or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Landscape

In contemporary materials science and pharmacology, 2-(methylsulfanyl)imidazolidine salts—most notably 2-methylthio-2-imidazoline hydroiodide (MTImI) —have evolved from simple organic synthons into critical structure-directing agents. While single-crystal X-ray diffraction (SCXRD) of the isolated MTImI salt reveals a highly planar imidazolidine ring stabilized by hydrogen bonding with the iodide anion, the true crystallographic value of this compound emerges when it is utilized as a functional additive.

This guide objectively compares the performance of MTImI when used as a multifunctional spacer cation in 2D/3D Ruddlesden–Popper perovskite solar cells (PSCs) against standard 3D perovskite baselines. By analyzing X-ray crystallography (XRD) data and device metrics, we demonstrate how the unique heteroatomic structure of the MTIm+ cation fundamentally alters crystallization kinetics, leading to superior product performance [1].

Mechanistic Insights: The Causality of Crystallographic Control

To understand why MTImI outperforms traditional spacer cations like phenethylammonium iodide (PEAI), we must examine the atomic-level causality during film formation.

Standard 3D perovskites suffer from rapid, chaotic crystallization, leaving uncoordinated Pb²⁺ defects at the grain boundaries. When MTImI is introduced into the precursor matrix, it acts as a multifunctional modulator. The imidazole nitrogen and the methylthio sulfur atom (-SCH₃) act as soft Lewis bases, forming strong coordination bonds with the uncoordinated Pb²⁺ (a soft Lewis acid).

This interaction increases the formation energy of the perovskite lattice, effectively retarding the crystallization rate. A controlled, slower nucleation rate allows the inorganic layers to stack with high vertical orientation, drastically reducing defect density. This structural evolution is definitively proven by the narrowing of the full-width at half-maximum (FWHM) in the resulting XRD patterns.

G A MTImI Precursor (2-(Methylsulfanyl)imidazolidine) B S & N Heteroatom Coordination with Pb2+ A->B C Retarded Crystallization & Uniform Nucleation B->C D Highly Oriented 2D/3D Perovskite Lattice (XRD Verified) C->D

Mechanistic pathway of MTIm+ acting as a structure-directing agent in perovskite crystallization.

Comparative Performance Data

The efficacy of MTImI as a structural modifier is best quantified by comparing the X-ray crystallographic data and the resulting photovoltaic performance of the modified 2D/3D films against standard 3D baselines.

Table 1: Crystallographic & Morphological Comparison (XRD Data)

Data derived from Rigaku SmartLab 9KW (Cu Kα radiation) scans of perovskite thin films.

Crystallographic MetricStandard 3D Perovskite2D/3D Perovskite with MTIm+ (n=30)Causality / Mechanism
Dominant XRD Peak (2θ) ~14.1° (110 plane)~14.1° (Significantly higher intensity)MTIm+ directs highly oriented vertical crystal growth.
PbI₂ Impurity Peak (12.7°) Present (indicates unreacted phase)Suppressed / AbsentS-Pb coordination prevents phase segregation.
Crystallinity (FWHM) BroaderNarrowerSlower nucleation rate yields larger, defect-free grains.
Surface Morphology Pinholes, uneven grain boundariesUniform, dense, pinhole-freeThe heterocyclic ring provides steric stabilization.
Table 2: Photovoltaic Device Performance & Stability

Comparing standard glass/FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au architectures.

Performance MetricStandard 3D Perovskite2D/3D Perovskite with MTIm+ (n=30)Performance Delta
Power Conversion Efficiency (PCE) 19.87%21.25%+1.38% (Absolute enhancement)
Short-Circuit Current (

)
22.95 mA/cm²23.56 mA/cm²Enhanced carrier transfer via compact spacer.
Open-Circuit Voltage (

)
1.11 V1.14 VDefect passivation reduces non-radiative recombination.
Fill Factor (FF) 77.64%79.12%Lower series resistance at passivated grain boundaries.
Environmental Stability Rapid degradation to PbI₂Retains 94% of initial PCEHydrophobic methylthio group repels moisture (50% RH, 2880h).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the integration of MTImI into a perovskite matrix. This workflow is designed as a self-validating system : the success of the chemical synthesis is immediately verified by the physical XRD characterization step.

Step 1: Precursor Solution Formulation

  • Action: Dissolve stoichiometric ratios of 2-methylthio-2-imidazoline hydroiodide (MTImI), formamidinium iodide (FAI), PbI₂, CsI, and MAPbBr₃ in a mixed solvent system of DMF/DMSO (4:1 v/v) to achieve a 1.4 M concentration.

  • Causality: The 4:1 DMF/DMSO ratio ensures optimal precursor solubility while allowing the DMSO to form an intermediate adduct with PbI₂, which the MTIm+ cation will subsequently modulate.

Step 2: Spin-Coating and Antisolvent Dripping

  • Action: Deposit the precursor onto a mesoporous TiO₂/FTO substrate. Spin-coat at 4000 rpm. Exactly 10 seconds into the spin cycle, rapidly drop 100 μL of chlorobenzene (antisolvent) onto the spinning substrate.

  • Causality: The antisolvent rapidly extracts the DMF/DMSO, forcing the system into supersaturation. The MTIm+ sulfur atoms coordinate with Pb²⁺, acting as distributed nucleation sites to prevent chaotic crystallization.

Step 3: Thermal Annealing

  • Action: Transfer the substrate to a hotplate at 150°C for 15 minutes in a dry glovebox environment (RH < 20%).

  • Causality: Thermal energy drives the transition from the intermediate solvate phase to the final highly oriented 2D/3D perovskite phase.

Step 4: X-Ray Diffraction (XRD) Validation

  • Action: Mount the annealed film in a diffractometer (e.g., Rigaku SmartLab) using Cu Kα radiation. Scan the 2θ range from 5° to 50°.

  • Validation: A successful MTIm+ integration is confirmed by a sharp, high-intensity peak at 2θ ≈ 14.1° (110 plane) and the absolute absence of a peak at 12.7° (which would indicate failed integration and unreacted PbI₂).

G N1 1. Substrate Preparation (FTO Glass + TiO2 Layers) N2 2. Precursor Spin-Coating (MTImI + 3D Perovskite Mix) N1->N2 N3 3. Antisolvent Dripping (Induces Supersaturation) N2->N3 N4 4. Thermal Annealing (150°C, Drives Crystallization) N3->N4 N5 5. XRD Characterization (Validates 110 Plane Orientation) N4->N5

Experimental workflow for MTIm-based perovskite fabrication and XRD validation.

Secondary Applications: Co-Crystallography in Drug Development

Beyond optoelectronics, 2-(methylsulfanyl)imidazolidine salts serve as critical synthons in pharmaceutical drug discovery. For example, MTImI undergoes nucleophilic substitution with spiro-piperidines to yield cyclic guanidine derivatives (e.g., BL-1743). When these derivatives are co-crystallized with target proteins—such as the transmembrane domain of the Influenza A M2 proton channel—X-ray crystallography reveals that the rigid imidazolidine ring perfectly occupies the channel pore, blocking proton flux [2]. In both materials science and pharmacology, the unique geometry of the MTIm moiety dictates the ultimate success of the crystalline product.

References

  • Zheng, H., Dong, X., Wu, W., Liu, G., & Pan, X. (2022). Multifunctional Heterocyclic-Based Spacer Cation for Efficient and Stable 2D/3D Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(7), 9183–9191. URL:[Link]

  • Balannik, V., Wang, J., Pinto, L. H., & DeGrado, W. F. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(50), 18066–18076. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Methylsulfanyl)imidazolidine

Executive Directive: Operational Autonomy As a Senior Application Scientist, my directive is clear: standardize, segregate, and incinerate. 2-(Methylsulfanyl)imidazolidine (commonly encountered as the hydroiodide salt, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Autonomy

As a Senior Application Scientist, my directive is clear: standardize, segregate, and incinerate.

2-(Methylsulfanyl)imidazolidine (commonly encountered as the hydroiodide salt, 2-Methylthio-2-imidazoline HI) presents a dual challenge in waste management: sulfur content and nitrogenous ring stability .[1][2] Unlike simple thiols, the thioether linkage within the imidazoline ring is chemically stable, rendering standard in-lab oxidative deactivation (e.g., bleach treatment) inefficient and potentially hazardous due to exothermic sulfoxide formation.[1]

The Protocol: Do not attempt in-lab neutralization. The only validated, compliant disposal route is high-temperature incineration with flue gas scrubbing via a licensed hazardous waste contractor.[1]

Chemical Identity & Hazard Profile

Before executing disposal, verify the specific form of the chemical. The hydroiodide salt poses additional risks (release of corrosive HI vapors) compared to the free base.

Table 1: Chemical Profile & Hazard Identification
ParameterData
Chemical Name 2-(Methylsulfanyl)imidazolidine
Common Synonyms 2-Methylthio-2-imidazoline; 2-Methylmercapto-4,5-dihydroimidazole
CAS Number Free Base: 13253-44-6 Hydroiodide Salt: 5464-11-9
Molecular Formula C₄H₈N₂S (Free Base) / C₄H₈N₂S[1][2][3][4][5][6][7]·HI (Salt)
Primary Hazards Acute Toxicity (Oral): H302 Irritant: Skin (H315), Eye (H319), Respiratory (H335) Ecological: Harmful to aquatic life (H402)
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Hydrogen Iodide (HI)

Scientific Insight (Causality): The methylthio group is a "metabolic handle" in drug design, often used to tune half-life [1].[1][2][8] In waste management, this same stability means the molecule resists degradation in water treatment systems, necessitating thermal destruction.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent the formation of toxic gases (e.g., H₂S) or violent reactions.

Segregation Rules
  • NO Oxidizers: Isolate from strong oxidizers (peroxides, nitric acid).[1] The thioether moiety can be rapidly oxidized to sulfoxides/sulfones, generating significant heat.

  • NO Acids: Keep away from strong acids. Although the imidazoline ring is basic, acidic conditions can promote hydrolysis and the release of methanethiol (stench/toxic) or hydrogen iodide (corrosive) if the salt form is present.

  • Stream Designation: Label as "Non-Halogenated Organic - Sulfur Containing."

    • Note: If you are disposing of the Hydroiodide salt, it must be labeled "Halogenated Organic" due to the Iodine content.

Disposal Workflow (Decision Matrix)

The following decision tree dictates the operational flow for disposing of 2-(Methylsulfanyl)imidazolidine based on its physical state.

DisposalWorkflow Start Waste Identification: 2-(Methylsulfanyl)imidazolidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidPack Double Bag in Clear Polyethylene Solid->SolidPack LiquidSeg Segregate by Salt Form Liquid->LiquidSeg DebrisPack Place in Solid Waste Drum Debris->DebrisPack IsSalt Is it HI Salt? SolidPack->IsSalt LiquidSeg->IsSalt StreamHalo Stream: Halogenated Organic Waste IsSalt->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Sulfur Waste IsSalt->StreamNonHalo No Final Final Disposal: High-Temp Incineration (w/ Scrubber) StreamHalo->Final StreamNonHalo->Final DebrisPack->StreamNonHalo

Figure 1: Operational decision matrix for the segregation and packaging of imidazoline thioether waste.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Application: Expired reagents, recrystallization solids, or surplus powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original manufacturer container if intact.[1][2]

  • Primary Containment: If the original container is compromised, transfer the solid into a clear polyethylene bag (minimum 4 mil thickness). Seal with a zip-tie or tape.[1][2]

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Chemical Name: 2-(Methylsulfanyl)imidazolidine [Hydroiodide if applicable].[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][9]

    • Constituents: If HI salt, explicitly list "Iodine content" to alert the incineration facility.

Protocol B: Liquid Waste (Solutions)

Application: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix aqueous acidic waste with organic sulfide waste).

  • Stream Selection (Critical):

    • Scenario 1 (Free Base): Pour into "Non-Halogenated Organic" carboy.

    • Scenario 2 (HI Salt): Pour into "Halogenated Organic" carboy. Reasoning: The iodide ion classifies this as halogenated waste under EPA RCRA guidelines, requiring specific incineration temperatures [2].[1]

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., Ethanol).[1] Add the rinsate to the same waste container. Do not pour rinsate down the drain.

Protocol C: Spill Management (Emergency Response)

Trigger: Spillage of >1g solid or >10mL liquid solution.[1]

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[1] Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Wipe the surface with a 10% bleach solution.[1] Mechanism: Hypochlorite oxidizes trace sulfides to sulfonates, eliminating odor and toxicity [3].[1]

  • Disposal: Place all cleanup materials into a dedicated "Spill Debris" bag and tag as hazardous waste.

Scientific Rationale & Compliance

Why Incineration? While chemical oxidation (using KMnO₄ or NaOCl) can theoretically convert the sulfide to a sulfone, the reaction with the imidazoline nitrogen can yield unpredictable byproducts (N-chloramines) that are unstable [4].[1][2] Professional incineration at >1000°C ensures complete mineralization to CO₂, H₂O, SO₂, and N₂.

Regulatory Grounding: Under US EPA regulations (40 CFR 261), this chemical falls under "Process Waste."[1] Because it is toxic to aquatic life (H402), drain disposal is strictly prohibited under the Clean Water Act [5].

References

  • BenchChem. "The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design."[1] BenchChem Application Notes. Accessed March 2026.

  • US Environmental Protection Agency (EPA). "Halogenated Solvent Waste Disposal Guidelines (RCRA)."[1] EPA.gov.[1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[1][10]

  • Organic Syntheses. "Working with Hazardous Chemicals: General Guidelines." Org.[1][10][11][12] Synth. 2014.

  • PubChem. "2-Methylthio-2-imidazoline hydroiodide Safety Data Sheet." National Library of Medicine. CID 88369.[7] [1][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(Methylsulfanyl)imidazolidine

Part 1: Executive Safety Summary Immediate Action Required: Handling 2-(Methylsulfanyl)imidazolidine (CAS: 20112-79-2) and its common hydroiodide salt (CAS: 5464-11-9) requires strict adherence to contact and inhalation...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Handling 2-(Methylsulfanyl)imidazolidine (CAS: 20112-79-2) and its common hydroiodide salt (CAS: 5464-11-9) requires strict adherence to contact and inhalation precautions.[1] While often classified as an irritant, the presence of the methylthio- moiety introduces a significant odor threshold challenge and potential for sensitization.[1]

Core Safety Directive:

  • Primary Hazard: Skin/Eye Irritation (H315, H319) and Acute Toxicity (Oral, H302).

  • Operational Hazard: Strong, persistent sulfurous odor (mercaptan-like). Inhalation may cause respiratory tract irritation (H335).[2]

  • Mandatory Engineering Control: All open handling must occur inside a certified chemical fume hood.

Part 2: Chemical Profile & Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is an S-alkylated isothiourea derivative.[1]

ParameterFree BaseHydroiodide Salt
CAS Number 20112-79-25464-11-9
Physical State Low-melting solid / LiquidCrystalline Powder
Acidity/Basicity Basic (pKa ~9-10)Acidic (Salt form)
Volatility Moderate (Odor risk high)Low (Dust risk high)
Key Hazards Corrosive potential, StenchIrritant, Harmful if swallowed

Mechanistic Insight: The methylthio group (-SMe) is chemically stable but can degrade to release methanethiol or dimethyl sulfide under acidic or reductive stress, leading to extreme olfactory fatigue and nausea. The imidazoline ring is a strong base; skin contact with the free base can result in chemical burns closer to caustic alkalis than simple irritants.

Part 3: PPE Selection Matrix

Standard laboratory PPE is insufficient for sulfur-based intermediates due to odor permeation.[1]

3.1 Hand Protection (Glove Protocol)
  • Standard Operation (Solid Salt):

    • Material: Nitrile Rubber.

    • Thickness: Minimum 0.11 mm (4 mil).

    • Breakthrough Time: >480 min (Solids do not permeate easily).

  • High Risk (Solutions / Free Base / Cleanup):

    • Material: Double-gloved Nitrile or Laminate (Silver Shield®).

    • Protocol: "Outer glove" method. Wear a standard nitrile glove over a longer-cuff inner glove.[1] Change outer glove immediately upon splash contact to prevent sulfur odor from binding to the skin.

3.2 Respiratory & Body Protection[3][4]
  • Respiratory:

    • Primary: Fume Hood (Face velocity 80-100 fpm).

    • Secondary (Spill/Dust): If outside hood, use a half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges combined with a P100 particulate filter .

  • Body:

    • Standard cotton/polyester lab coat.

    • Critical: If handling >5g of free base, wear a chemical-resistant apron to prevent clothing contamination (sulfur smells are notoriously difficult to wash out).

3.3 Eye Protection[1]
  • Solids: ANSI Z87.1 Safety Glasses with side shields.

  • Liquids/Reactions: Chemical Splash Goggles. Note: Face shields are recommended during synthesis steps involving heat.

Part 4: Operational Workflow & Visualization

The following diagram outlines the decision logic for safe handling, distinguishing between the stable salt form and the reactive free base.

HandlingProtocol Start Start: Material Receipt FormCheck Identify Form Start->FormCheck Salt Hydroiodide Salt (CAS 5464-11-9) FormCheck->Salt Solid Powder Base Free Base (CAS 20112-79-2) FormCheck->Base Liquid/Oil Weighing Weighing Step: Use Analytical Balance Inside Hood or Enclosure Salt->Weighing LiquidHandle Liquid/Melt Handling: Double Gloves Required Strict Fume Hood Use Base->LiquidHandle DustControl Dust Control: Static Guard + Damp Wipe Weighing->DustControl Reaction Reaction / Synthesis DustControl->Reaction LiquidHandle->Reaction Waste Disposal: Segregate as S-Waste Do NOT mix with Oxidizers Reaction->Waste

Figure 1: Operational safety workflow distinguishing handling requirements for solid salt vs. free base forms.

Part 5: Step-by-Step Operational Procedures
5.1 Weighing & Transfer (Solid Salt)
  • Preparation: Place the balance inside the fume hood if possible. If not, use a powder funnel and weigh into a tared, screw-top vial—never onto open weigh paper.[1]

  • Static Control: The hydroiodide salt can be static. Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent powder scattering.

  • Transfer: Immediately cap the receiving vessel. Wipe the exterior with a damp paper towel (water) to remove invisible dust traces.

5.2 Reaction & Synthesis (Odor Control)
  • Solvent Choice: Avoid chlorinated solvents if possible, as they can enhance skin permeability of the thio-compound.[1]

  • Neutralization: If converting the salt to the free base (e.g., using NaOH or TEA), expect a sudden release of "rotten cabbage" odor.

  • Scrubber: For large-scale (>10g) reactions, vent the reaction vessel through a bleach trap (10% Sodium Hypochlorite) to oxidize escaping volatile sulfur compounds.

5.3 Decontamination & Cleanup[1]
  • The "Bleach" Rule: Sulfur odors are not removed by soap; they are removed by oxidation.

  • Spill Protocol:

    • Cover spill with absorbent pads.

    • Apply a dilute bleach solution (1-2%) or hydrogen peroxide (3%) to the pad. Caution: Exothermic reaction possible.

    • Allow to sit for 5 minutes to oxidize the sulfide to a sulfoxide/sulfone (odorless).

    • Dispose of pads in hazardous waste.

5.4 Waste Disposal[1]
  • Labeling: Clearly label waste as "Sulfur-Containing Organic Basic Waste."

  • Segregation: Do NOT mix with strong oxidizers (Nitric acid) in the waste stream, as this can cause violent gas evolution.

  • Container: Use HDPE containers; avoid metal cans which may corrode due to the iodide counter-ion.

Part 6: References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88369, 2-Methylthio-2-imidazoline hydroiodide. Retrieved March 8, 2026 from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-methylthio-2-imidazoline.[1][5] Retrieved March 8, 2026 from [Link]

Sources

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